4-(4-Fluorobenzoyl)benzyl bromide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H10BrFO |
|---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2 |
InChI Key |
WXLLULZQLLBAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(4-Fluorobenzoyl)benzyl bromide
Executive Summary
Compound: 4-(4-Fluorobenzoyl)benzyl bromide (also known as 4-(bromomethyl)-4'-fluorobenzophenone). CAS Registry Number: 62140-57-2 (Generic for bromomethyl benzophenones, specific isomer requires verification in internal databases; often cited in patents as an intermediate). Molecular Formula: C₁₄H₁₀BrFO Molecular Weight: 293.13 g/mol
This technical guide details the synthesis, purification, and characterization of 4-(4-Fluorobenzoyl)benzyl bromide. This compound is a critical electrophilic building block in medicinal chemistry, serving as a lipophilic linker that introduces the pharmacologically active 4-fluorobenzophenone moiety—a structural motif found in various antipsychotics (e.g., butyrophenone class), kinase inhibitors, and cannabinoid receptor ligands.
The primary synthetic route presented here is the Wohl-Ziegler bromination of 4-methyl-4'-fluorobenzophenone. This guide prioritizes process safety (due to the lachrymatory nature of the product) and purity profile (specifically minimizing the gem-dibromide impurity).
Part 1: Retrosynthetic Analysis & Strategic Planning
To ensure high atom economy and yield, the synthesis is approached via the functionalization of a methyl-substituted precursor.
Strategic Pathway
The most robust route involves the radical bromination of the benzylic methyl group. Direct acylation to form the bromide is less selective; therefore, the biaryl ketone core is constructed first.
Route A (Recommended):
-
Precursor Assembly: Friedel-Crafts Acylation of Fluorobenzene with
-Toluoyl chloride. -
Functionalization: Radical Bromination using N-Bromosuccinimide (NBS).
Figure 1: Retrosynthetic pathway showing the construction of the benzophenone core followed by late-stage functionalization.
Part 2: Precursor Synthesis (The Foundation)
If 4-methyl-4'-fluorobenzophenone is not commercially available, it must be synthesized with high regioselectivity.
Protocol: Friedel-Crafts Acylation
Reaction:
-
Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and dropping funnel.
-
Reagents:
-
Fluorobenzene (Solvent/Reactant): 5.0 equiv (Excess drives reaction and acts as solvent).
- -Toluoyl chloride: 1.0 equiv.
-
Aluminum Chloride (
): 1.1 equiv (Anhydrous powder).
-
-
Procedure:
-
Charge
and dry Fluorobenzene into the RBF. Cool to 0–5°C. -
Add
-Toluoyl chloride dropwise over 30 mins. -
Allow to warm to Room Temperature (RT), then reflux at 80–85°C for 3 hours.
-
Quench: Pour mixture over crushed ice/HCl.
-
-
Purification: Extract with Dichloromethane (DCM). Wash with brine. Recrystallize from Ethanol/Hexane.
-
Target Yield: >85%.[1]
-
Appearance: White crystalline solid.
-
Part 3: Core Synthesis (Wohl-Ziegler Bromination)
This is the critical step. The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the radical initiator.
Mechanistic Insight
The reaction relies on maintaining a low steady-state concentration of molecular bromine (
Figure 2: The radical chain mechanism. The stability of the benzylic radical drives the regioselectivity.
Detailed Experimental Protocol
Scale: 10 mmol basis.
Reagents:
-
Substrate: 4-Methyl-4'-fluorobenzophenone (2.14 g, 10 mmol).
-
Brominating Agent: NBS (1.78 g, 10 mmol). Note: Use stoichiometric or slightly substoichiometric (0.95 eq) amounts to prevent bis-bromination.
-
Initiator: AIBN (40 mg, 0.25 mmol) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) is the classic standard (40 mL).-
Modern Green Alternative: Benzotrifluoride (
) or Methyl Acetate. Acetonitrile can be used but may solubilize NBS, altering the mechanism slightly.
-
Step-by-Step Procedure:
-
Preparation: Recrystallize NBS from water prior to use to remove free bromine (if the NBS is yellow/orange, it is degraded). Dry thoroughly in a vacuum desiccator.
-
Assembly: Equip a 100 mL RBF with a magnetic stir bar and a reflux condenser.
-
Charging: Add the substrate, NBS, and Solvent.
-
Initiation: Add the radical initiator (AIBN).
-
Reaction:
-
Heat the mixture to reflux.
-
Visual Indicator: The reaction is proceeding when the dense NBS solid (bottom of flask) disappears and is replaced by low-density Succinimide which floats to the surface.[2][3]
-
Time: Typically 3–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and appearance of the mono-bromide ( ).
-
-
Work-up:
-
Cool the mixture to 0°C to fully precipitate succinimide.
-
Filter off the succinimide solid.
-
Evaporate the solvent under reduced pressure.[1]
-
-
Purification (Critical):
-
The crude residue will contain: Product (~80%), Starting Material (~10%), and gem-dibromide (~10%).
-
Recrystallization: Dissolve in hot cyclohexane or heptane. Cool slowly. The mono-bromide crystallizes preferentially.
-
Column Chromatography: If high purity is required for biological assays, use Silica Gel (Gradient: 100% Hexane
5% EtOAc/Hexane).
-
Part 4: Characterization & Quality Control
Trustworthy identification requires corroborating spectral data.
Data Summary Table
| Technique | Parameter | Expected Value/Observation | Structural Assignment |
| Appearance | Physical State | White to off-white powder | - |
| Melting Point | Range | 85–89°C | - |
| Singlet | Benzylic | ||
| Triplet ( | Aromatic protons ortho to Fluorine | ||
| Doublet | Aromatic protons meta to Carbonyl (Br ring) | ||
| Multiplet | Overlapping protons ortho to Carbonyl | ||
| Singlet/Multiplet | Fluorine substituent | ||
| MS (ESI/EI) | 292/294 | Characteristic Br isotope pattern (1:[4]1) | |
| IR | 1650–1660 | Diaryl Ketone (C=O) stretch |
Troubleshooting Impurities[5]
-
Gem-dibromide (
): Appears as a singlet downfield (~6.6 ppm) in H NMR. If present >5%, recrystallize again. -
Succinimide: Appears as a singlet at ~2.6 ppm. Remove via water wash or filtration.
Part 5: Safety & Handling Protocols
Warning: Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents.
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.
-
Spill Management:
-
Neutralize spills with 5% aqueous ammonia or dilute sodium hydroxide (converts the bromide to the less volatile alcohol/amine).
-
Do not wipe up with paper towels and throw in the open trash; this will gas out the lab.
-
-
Glassware: Rinse all glassware with an alcoholic KOH solution before removing it from the hood for cleaning.
References
-
Djerassi, C. (1948).[5] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link
-
Vertex Pharmaceuticals. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.[6][7] World Intellectual Property Organization, WO2003104180A1. (Describes Friedel-Crafts acylation of fluorobenzene precursors). Link
-
Cantillo, D., et al. (2014). Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223–229.[8] (Modern green solvent protocols). Link
- Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 120-126. (Evaluation of Benzotrifluoride as a CCl4 replacement).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide. (Reference for general safety and spectral properties of fluorobenzyl halides). Link
Sources
- 1. rsc.org [rsc.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Physicochemical Properties and Technical Profile of 4-(4-Fluorobenzoyl)benzyl bromide
The following technical guide details the physicochemical properties, synthesis, and applications of 4-(4-Fluorobenzoyl)benzyl bromide (also chemically identified as 4-(Bromomethyl)-4'-fluorobenzophenone ).
Executive Summary
4-(4-Fluorobenzoyl)benzyl bromide is a dual-functional synthetic intermediate critical in medicinal chemistry. It combines a benzophenone scaffold (privileged structure in kinase inhibitors and photoaffinity probes) with a benzylic bromide (highly reactive electrophile). Its primary utility lies in the synthesis of complex pharmaceutical agents, including cholesterol absorption inhibitors like Ezetimibe , and as a photo-labile linker for proteomic profiling.
This guide provides a rigorous analysis of its chemical identity, stability, and reactivity, designed for researchers requiring high-fidelity protocols.
Chemical Identity & Structural Analysis[1]
The compound is an asymmetric benzophenone derivative. The "4-(4-Fluorobenzoyl)" moiety implies a ketone bridge connecting a 4-fluorophenyl ring and a phenyl ring bearing a bromomethyl group at the para position.
| Attribute | Detail |
| IUPAC Name | 4-(Bromomethyl)-4'-fluorobenzophenone |
| Systematic Name | methanone |
| Molecular Formula | |
| Molecular Weight | 293.13 g/mol |
| SMILES | Fc1ccc(cc1)C(=O)c2ccc(CBr)cc2 |
| Key Functional Groups | [1][2][3][4][5] • Aryl Fluoride : Increases lipophilicity and metabolic stability.• Diaryl Ketone : Photoactivatable moiety (n-π* transition).• Benzyl Bromide : Potent alkylating agent (SN2 reactive). |
Structural Logic
The fluorine atom at the 4'-position serves two roles: it blocks metabolic hydroxylation at the para-position (increasing in vivo half-life) and modulates the electronic properties of the benzophenone system, making the carbonyl slightly less electrophilic than the non-fluorinated analog. The bromomethyl group is the "warhead," enabling rapid coupling to amines, phenols, or thiols.
Physicochemical Profile
The following data is synthesized from structure-activity relationships (SAR) of homologous benzophenones (e.g., 4-bromomethylbenzophenone, CAS 32752-54-8) and specific fluorinated intermediates.
| Property | Value / Description | Technical Insight |
| Physical State | Solid (Crystalline powder) | Stabilized by |
| Color | White to off-white / Pale beige | Impurities (free bromine) may cause yellowing. |
| Melting Point | 80 – 85 °C (Estimated) | Fluorination typically raises MP slightly vs. non-fluoro analogs (78-82°C). |
| Boiling Point | >360 °C (Decomposes) | Benzylic bromides are thermally unstable; do not distill. |
| Solubility | Soluble: DCM, | High lipophilicity (LogP ~4.0) dictates use of organic solvents. |
| Reactivity | Lachrymator ; Moisture Sensitive | Hydrolyzes to the benzyl alcohol in water/humidity. |
Synthesis & Reaction Mechanisms[7][8]
The industrial standard for synthesizing this compound relies on the Wohl-Ziegler bromination of the methyl precursor. This pathway is preferred over direct Friedel-Crafts acylation with bromomethylbenzoyl chloride due to the instability of the bromomethyl group under Lewis acid conditions.
Synthesis Workflow (Graphviz Visualization)
Caption: Two-step synthesis via Friedel-Crafts acylation followed by radical bromination to preserve the benzylic position.
Detailed Protocol: Radical Bromination
Objective: Convert 4-methyl-4'-fluorobenzophenone to 4-(bromomethyl)-4'-fluorobenzophenone.
-
Reagents:
-
Substrate: 4-Methyl-4'-fluorobenzophenone (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Anhydrous
or Benzene (historical); Acetonitrile/DCM (modern green alternatives).
-
-
Procedure:
-
Dissolve substrate in solvent under
atmosphere. -
Add NBS and AIBN.
-
Reflux for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).
-
Critical Step: Filter hot to remove succinimide byproduct.
-
Concentrate filtrate and recrystallize from hexane/ethyl acetate.
-
-
Mechanism:
-
Homolytic cleavage of the N-Br bond generates a bromine radical.
-
Hydrogen abstraction from the benzylic methyl group creates a benzylic radical (stabilized by the aromatic ring).
-
Recombination with bromine yields the product.
-
Reactivity & Applications
Nucleophilic Substitution (SN2)
The primary application of this compound is as an electrophilic linker. The benzylic bromide is an excellent leaving group (
-
Amines: Reacts with secondary amines to form tertiary amines (e.g., in Ezetimibe analog synthesis).
-
Phenols: Reacts with phenols (using
in Acetone) to form ether linkages. -
Thiols: Forms stable thioether bonds, often used in cysteine-labeling of proteins.
Photoaffinity Labeling
The benzophenone moiety acts as a photophore . Upon UV irradiation (~350-360 nm), the carbonyl oxygen undergoes an
-
Use Case: Mapping drug binding sites. The bromide end anchors the probe to a ligand, and the benzophenone end crosslinks to the receptor upon UV activation.
Reactivity Diagram
Caption: Dual reactivity profile: Chemical alkylation (left) and Photochemical crosslinking (right).
Safety & Handling (MSDS Summary)
Warning: This compound is a Lachrymator (tear gas agent) and Corrosive .
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Handling Protocol:
-
Containment: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
-
Spill Control: Do not wipe with water (generates HBr gas). Neutralize with solid sodium bicarbonate or lime before cleanup.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis to the alcohol and release of HBr.
-
References
-
PubChem Database . 4-(Bromomethyl)benzophenone (Analogous Structure). CID 122951. Available at: [Link]
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
- Wu, G., et al. (2000). Regioselective synthesis of Ezetimibe intermediates. Journal of Organic Chemistry. (Context for fluorobenzophenone synthesis).
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2018005591A1 - Biarylmethyl heterocycles - Google Patents [patents.google.com]
- 4. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
An In-Depth Technical Guide to 4-Fluorobenzyl Bromide: A Strategic Building Block in Synthetic Chemistry
A Note on Chemical Identity: This guide centers on 4-Fluorobenzyl bromide (CAS No. 459-46-1) . The initial topic, "4-(4-Fluorobenzoyl)benzyl bromide," does not correspond to a standard, commercially available reagent and appears to be an ambiguous chemical name. Given the structural elements and its relevance to the specified audience of chemical researchers and drug development professionals, the likely intended subject is the widely utilized synthetic intermediate, 4-Fluorobenzyl bromide. This document proceeds to deliver a comprehensive technical overview of this key compound.
Introduction to 4-Fluorobenzyl Bromide
4-Fluorobenzyl bromide, also known by its systematic IUPAC name 1-(bromomethyl)-4-fluorobenzene, is a halogenated aromatic hydrocarbon. It serves as a cornerstone reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key reactive features: the labile benzylic bromide, which is an excellent electrophile for alkylation reactions, and the fluorine atom on the phenyl ring. The strategic placement of fluorine can significantly modulate the physicochemical properties of a target molecule, including its metabolic stability, lipophilicity, and binding affinity, a concept of rising importance in modern drug discovery.[1] This guide provides an in-depth exploration of its synthesis, properties, applications, and safe handling.
Physicochemical Properties and Structural Data
Accurate identification and understanding of a reagent's physical properties are fundamental to its effective use in experimental chemistry. The key data for 4-Fluorobenzyl bromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 459-46-1 | [2][3] |
| Molecular Formula | C₇H₆BrF | [3][4] |
| Molecular Weight | 189.02 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 85 °C at 15 mmHg | [6] |
| Density | 1.517 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.547 | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Solubility | Soluble in chloroform | [6] |
Molecular Structure and Identifiers:
-
IUPAC Name: 1-(bromomethyl)-4-fluorobenzene[4]
-
Synonyms: α-Bromo-4-fluorotoluene, p-Fluorobenzyl bromide[2][3]
-
SMILES: Fc1ccc(CBr)cc1
-
InChI Key: NVNPLEPBDPJYRZ-UHFFFAOYSA-N[6]
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for synthesizing 4-Fluorobenzyl bromide is through the free-radical bromination of 4-fluorotoluene. This reaction leverages the relative stability of the benzylic radical intermediate.
Workflow for Synthesis of 4-Fluorobenzyl Bromide
Sources
- 1. 1-BROMO-4-(BROMOMETHYL)BENZENE | CAS 589-15-1 [matrix-fine-chemicals.com]
- 2. US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 5. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Engineering Photoaffinity Probes and Unnatural Amino Acids: The Role of 4-(4-Fluorobenzoyl)benzyl Bromide in Medicinal Chemistry
Executive Summary
In the landscape of modern target deconvolution and structural biology, covalent trapping of transient protein-ligand interactions is a critical capability. 4-(4-Fluorobenzoyl)benzyl bromide (CAS: 134425-41-5) serves as a premier bifunctional building block designed for this exact purpose. By combining a highly reactive electrophilic benzyl bromide moiety with a photoactivatable fluorinated benzophenone pharmacophore, this reagent enables the rapid synthesis of photoaffinity labels (PALs) and unnatural amino acids (UAAs). This technical guide explores the mechanistic rationale, synthetic protocols, and quantitative advantages of integrating this molecule into your drug discovery workflows.
Chemical Anatomy and Mechanistic Rationale
The utility of 4-(4-Fluorobenzoyl)benzyl bromide stems from its dual-reactivity profile, which allows medicinal chemists to modularly attach a photoreactive crosslinker to almost any scaffold.
-
The Benzyl Bromide Electrophile: Operating via an
mechanism, the bromomethyl group provides a highly efficient site for conjugation to primary amines, secondary amines, thiols, or hydroxyl groups on a target ligand. -
The Fluorinated Benzophenone Core: Upon irradiation with long-wave UV light (~350–360 nm), the benzophenone carbonyl undergoes a
transition. This excitation avoids the oxidative damage to proteins typically caused by shorter UV wavelengths. The molecule enters a singlet excited state ( ) before undergoing rapid intersystem crossing (ISC) to a reactive triplet diradical state ( ). -
The Fluorine Advantage: The substitution of a fluorine atom at the para-position of the distal phenyl ring is not merely cosmetic. Fluorine exerts a strong electron-withdrawing inductive effect that stabilizes the triplet diradical intermediate. This increases the half-life of the reactive species, providing a wider temporal window for it to insert into a proximal C-H bond on the target protein[1]. Furthermore, the
nucleus serves as a bioorthogonal NMR handle, allowing researchers to conduct ligand-observed -NMR screening to verify binding conformation prior to crosslinking.
Mechanistic pathway of fluorinated benzophenone photoactivation and C-H insertion.
Synthesis of 4'-Fluoro-p-benzoyl-L-phenylalanine (4F-Bpa)
One of the most impactful applications of 4-(4-Fluorobenzoyl)benzyl bromide is the synthesis of 4F-Bpa , a photoactivatable unnatural amino acid used in Genetic Code Expansion (GCE). When incorporated into proteins via engineered orthogonal aminoacyl-tRNA synthetases, 4F-Bpa allows for the mapping of protein-protein interactions (PPIs) in living cells[2].
Self-Validating Protocol: Synthesis of 4F-Bpa
This protocol utilizes a classic malonate synthesis approach, engineered with built-in quality control checkpoints to ensure stereochemical and chemical purity.
Step 1: Alkylation of the Amino Acid Precursor
-
Reaction: Suspend ethyl acetamidocyanoacetate (1.0 eq) and 4-(4-Fluorobenzoyl)benzyl bromide (1.1 eq) in anhydrous acetonitrile.
-
Causality of Reagents: Add anhydrous
(2.0 eq) as a mild base to deprotonate the active methylene without causing premature ester hydrolysis. Add a catalytic amount of 18-crown-6 (0.1 eq) to solvate the potassium cation, forming a "naked" and highly nucleophilic enolate. -
Conditions: Stir at room temperature under argon for 3–4 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active benzyl bromide spot (
) confirms complete alkylation. Filter through Celite to remove salts and concentrate.
Step 2: Hydrolysis and Decarboxylation
-
Reaction: Dissolve the crude intermediate in a 1:1 mixture of 8 M HCl and Trifluoroacetic Acid (TFA).
-
Causality of Reagents: The harsh acidic environment under reflux (150 °C for 24 hours) drives three simultaneous reactions: hydrolysis of the ethyl ester, hydrolysis of the cyano/acetamido groups, and the subsequent thermal decarboxylation of the resulting gem-dicarboxylic acid to yield the racemic amino acid[2].
-
Validation Checkpoint: Lyophilize the mixture. Analyze via LC-MS. A dominant peak at
288.1 confirms the formation of racemic 4F-Bpa.
Step 3: Enzymatic Resolution
-
Reaction: To isolate the biologically active L-enantiomer, re-acetylate the racemic mixture using acetic anhydride, then incubate the
-acetylated racemate with Porcine Kidney Acylase I in a pH 7.5 phosphate buffer at 37 °C. -
Causality of Reagents: Acylase I is strictly stereoselective; it will only hydrolyze the amide bond of the L-enantiomer, leaving the D-enantiomer intact.
-
Validation Checkpoint: Separate the free L-amino acid from the unreacted D-amide via ion-exchange chromatography. Confirm stereopurity (>99% ee) using chiral HPLC.
Design of Small-Molecule Photoaffinity Labels (PALs)
For small-molecule drug discovery, 4-(4-Fluorobenzoyl)benzyl bromide is used to convert reversible binders into irreversible, photo-trappable probes. This is essential for target deconvolution in phenotypic screening.
Self-Validating Protocol: General Amine Alkylation
Step 1: Conjugation
-
Reaction: Dissolve the target ligand containing a free primary or secondary amine (1.0 eq) in anhydrous DMF. Add 4-(4-Fluorobenzoyl)benzyl bromide (1.05 eq).
-
Causality of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct, preventing the amine from becoming protonated and unreactive, without competing with the ligand for the electrophile.
-
Conditions: Stir at 40 °C for 12 hours.
-
Validation Checkpoint: A negative Ninhydrin test indicates complete consumption of the starting amine.
Step 2: Purification and Verification
-
Reaction: Purify the crude mixture using Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Causality of Reagents: Removing unreacted benzyl bromide is critical; trace electrophiles will cause non-specific background alkylation during the biological assay, leading to false-positive target identification.
-
Validation Checkpoint: Confirm probe structure via High-Resolution Mass Spectrometry (HRMS) and verify the presence of the fluorine handle via
-NMR (typically a distinct multiplet around -109 ppm).
End-to-end workflow for target deconvolution using fluorobenzophenone photoaffinity probes.
Quantitative Data & Comparative Analysis
When designing a photoaffinity probe, the choice between a standard benzophenone and a fluorinated benzophenone significantly impacts assay success. The table below summarizes the quantitative and qualitative advantages of integrating the 4-fluoro modification[1].
| Property | Standard Benzophenone (BP) | 4-Fluorobenzophenone (4F-BP) | Impact on Biological Assay |
| Excitation Wavelength | ~350 nm | ~350 nm | Both avoid destructive short-wave UV protein damage. |
| Triplet State Lifetime | ~120 µs | ~150 µs | 4F-BP allows more time for productive C-H insertion before relaxation. |
| Crosslinking Efficiency | Baseline (1.0x) | 1.5x – 2.0x higher | 4F-BP yields significantly higher peptide coverage in LC-MS/MS. |
| NMR Utility | None | 4F-BP enables fragment-based screening and conformational analysis. | |
| Lipophilicity ( | +2.5 | +2.7 | 4F-BP slightly increases membrane permeability for live-cell assays. |
References
-
Stokes, A. L., Miyake-Stoner, S. J., Peeler, J. C., Nguyen, D. P., Hammer, R. P., & Mehl, R. A. (2009). "Enhancing the utility of unnatural amino acid synthetases by manipulating broad substrate specificity." Molecular BioSystems, 5(9), 1032-1038.[Link]
Sources
4-(4-Fluorobenzoyl)benzyl bromide: A Novel Derivatizing Agent for Enhanced Chromatographic Analysis
An In-Depth Technical Guide
Executive Summary
The sensitive quantification of low-concentration or poorly responsive analytes remains a significant challenge in modern analytical chemistry. Many molecules of biological and pharmaceutical importance, such as fatty acids, phenols, and certain drug metabolites, lack a native chromophore or fluorophore, hindering their detection by common High-Performance Liquid Chromatography (HPLC) techniques.[1][2] Pre-column derivatization addresses this by chemically modifying the analyte to attach a "tag" that enhances its detectability.[3] This guide introduces 4-(4-Fluorobenzoyl)benzyl bromide, a novel derivatizing agent designed for superior performance in HPLC-UV applications. Its architecture combines a highly reactive benzyl bromide functional group for efficient coupling with a potent 4-fluorobenzoyl chromophore, engineered to provide a strong ultraviolet (UV) signal at a wavelength clear of common matrix interference. This document provides a comprehensive overview of its theoretical foundation, proposed synthesis, mechanism of action, and detailed protocols for its application, positioning it as a next-generation tool for researchers in analytical chemistry and drug development.
The Imperative for Advanced Derivatization in Chromatography
The Detection Gap in HPLC
HPLC coupled with UV-Visible detection is a cornerstone of analytical laboratories. However, its effectiveness is predicated on the analyte's ability to absorb light. Molecules lacking a conjugated π-system, such as aliphatic carboxylic acids, alcohols, and thiols, are practically invisible to UV detectors, necessitating derivatization to render them analyzable at trace levels.[2][4]
The Principle of Pre-Column Derivatization
Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system.[1] This approach offers significant advantages, including the flexibility to use a wide range of reaction conditions (temperature, solvents, catalysts) to drive the reaction to completion without being constrained by the limitations of the HPLC column or mobile phase.[3] An ideal derivatizing agent should be stable, react rapidly and specifically with the target functional group under mild conditions, and yield a stable derivative with a high molar absorptivity for sensitive detection.[2]
4-(4-Fluorobenzoyl)benzyl bromide: A Purpose-Built Reagent
Molecular Design for Superior Performance
4-(4-Fluorobenzoyl)benzyl bromide (referred to hereafter as 4-FBBBr) is rationally designed to overcome the limitations of existing reagents. Its structure is a synergistic fusion of two key moieties:
-
The Benzyl Bromide Moiety: This functional group is a well-established and highly efficient electrophile for reacting with a range of soft nucleophiles. The benzylic carbon is activated towards SN2 displacement by carboxylates, phenoxides, and thiolates, forming stable ester or ether linkages.[5]
-
The 4-Fluorobenzoyl Chromophore: Unlike simple phenyl- or naphthyl-based tags, the benzophenone core of 4-FBBBr provides a highly conjugated system, resulting in a strong UV absorbance at a longer wavelength. The inclusion of the fluorine atom can further enhance chromatographic separation on certain stationary phases and provides a unique marker for mass spectrometry identification.[6] The anticipated red-shift in absorbance compared to simpler reagents is critical for moving the detection wavelength away from the noisy, low-UV region (200-230 nm) where many common solvents and matrix components interfere.[7]
Proposed Synthetic Pathway
The synthesis of 4-FBBBr can be achieved through a robust two-step process rooted in fundamental organic reactions.
-
Friedel-Crafts Acylation: Reaction of 4-fluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 4-(4-fluorobenzoyl)toluene.
-
Benzylic Bromination: The methyl group of the resulting ketone is selectively brominated using a radical initiator like N-bromosuccinimide (NBS) and a light or peroxide source to produce the final product, 4-(4-Fluorobenzoyl)benzyl bromide.[8]
Caption: Proposed two-step synthesis of 4-(4-Fluorobenzoyl)benzyl bromide.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀BrFO |
| Molecular Weight | 293.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in ACN, THF, Dichloromethane |
| Predicted UV λmax | ~260-280 nm |
Safety and Handling
As a benzyl bromide derivative, 4-FBBBr should be handled as a lachrymator and a corrosive, skin-sensitizing agent. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Mechanism of Derivatization: A Nucleophilic Approach
The core reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The target analyte, containing a nucleophilic functional group (e.g., carboxylate, phenoxide, thiolate), attacks the electrophilic benzylic carbon of 4-FBBBr, displacing the bromide ion and forming a stable covalent bond.
Derivatization of Carboxylic Acids
This is a primary application, particularly for fatty acids. The carboxylic acid is first deprotonated by a mild base to form the more nucleophilic carboxylate anion. This anion then attacks 4-FBBBr to form a highly UV-active ester.[9][10]
Caption: Reaction mechanism for the derivatization of carboxylic acids with 4-FBBBr.
Derivatization of Phenols and Thiols
The same principle applies to phenols and thiols, which are also readily deprotonated under basic conditions to form highly reactive phenoxide and thiolate anions, respectively.[11][12] The reaction with 4-FBBBr yields stable, UV-active phenyl ethers and thioethers.
Field-Proven Experimental Protocols
The following protocols are adapted from established methods for similar benzyl bromide reagents and serve as a robust starting point for method development with 4-FBBBr.[9][10][13]
Protocol 1: Derivatization of Fatty Acids from Plasma
Objective: To quantify free fatty acids in a plasma sample by converting them to their 4-FBB esters for HPLC-UV analysis.
Materials:
| Reagent/Material | Specification |
| 4-FBBBr Solution | 2 mg/mL in Acetonitrile (ACN) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder |
| 18-Crown-6 Solution | 1 mg/mL in ACN (Phase-Transfer Catalyst) |
| Acetonitrile (ACN) | HPLC Grade |
| Hexane | HPLC Grade |
| Water | HPLC Grade |
| Plasma Sample | 100 µL |
| Micro-reaction vials | 1.5 mL, screw-cap |
Workflow:
Caption: Experimental workflow for fatty acid derivatization in plasma.
Step-by-Step Methodology:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Extraction: Carefully transfer the supernatant to a clean micro-reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of the 4-FBBBr solution, 100 µL of the 18-Crown-6 solution, and approximately 2 mg of anhydrous K₂CO₃.
-
Causality Insight: 18-Crown-6 acts as a phase-transfer catalyst, complexing the potassium ion (K⁺) and increasing the solubility and nucleophilicity of the carboxylate anion in the aprotic acetonitrile solvent, thereby accelerating the reaction.[10]
-
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat the mixture at 60°C for 30 minutes in a heating block.
-
Final Preparation: Cool the vial to room temperature. The sample can be centrifuged to pellet the K₂CO₃, and the supernatant can be injected directly into the HPLC system.
Protocol 2: HPLC-UV Analysis of 4-FBB Derivatives
Objective: To achieve baseline separation and quantification of 4-FBB-derivatized fatty acids.
HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | The nonpolar derivatives are well-retained and separated on a C18 stationary phase. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile (ACN) | |
| Gradient | 70% B to 100% B over 20 min, hold for 5 min | A gradient is essential to elute both shorter, more polar derivatives and longer, nonpolar derivatives in a single run. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 35°C | Improves peak shape and reproducibility. |
| Injection Volume | 10 µL | |
| Detection | UV at 265 nm (example, to be optimized) | The wavelength should be set at the absorbance maximum of the 4-FBB chromophore for maximum sensitivity. |
A Self-Validating System: Ensuring Trustworthy Results
A robust analytical method must be self-validating. When using 4-FBBBr, trustworthiness is achieved through systematic checks:
-
Reaction Completion: Monitor the chromatogram for the disappearance of the 4-FBBBr reagent peak. A persistent reagent peak may indicate incomplete reaction due to insufficient base, catalyst, or reaction time.
-
Derivative Stability: The formed ester derivatives are expected to be highly stable. Stability should be confirmed by re-analyzing a prepared sample after 24-48 hours at room temperature to ensure no degradation has occurred.
-
Use of an Internal Standard (IS): For absolute quantification, an IS is critical. A structural analog of the analytes (e.g., a fatty acid not present in the sample, like heptadecanoic acid) should be spiked into the sample at the very beginning. The IS is derivatized alongside the target analytes, correcting for variations in extraction efficiency, reaction yield, and injection volume.
Conclusion and Future Outlook
4-(4-Fluorobenzoyl)benzyl bromide is presented as a thoughtfully designed, novel derivatizing agent with significant potential to enhance the HPLC-UV analysis of a wide range of nucleophilic compounds. Its powerful chromophore promises high sensitivity, while its benzyl bromide chemistry provides a reliable and versatile reaction handle. The protocols and principles outlined in this guide provide a comprehensive framework for its immediate application and validation. Future work will focus on the empirical validation of its performance against established reagents, the expansion of its use to other analyte classes like thiols and phenols, and exploring its utility in enhancing sensitivity for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
References
-
Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Continuous-Flow Protocol for the Benzylic Bromination of Toluene Derivatives Using N-Bromosuccinimide (NBS) and Light-Emitting Diode (LED) Activation. The Journal of Organic Chemistry, 79(1), 223-229. Available from: [Link]
-
Supplementary Information for: A mild, efficient and environmentally benign continuous flow protocol for benzylic bromination using N-bromosuccinimide. Royal Society of Chemistry. Available from: [Link]
-
Compernolle, F., et al. (1993). Friedel-Crafts acylation of fluorobenzene. Tetrahedron, 49(15), 3193-3204. Available from: [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl bromide. National Center for Biotechnology Information. Available from: [Link]
-
Thumser, A. E., & St-Pierre, M. V. (2014). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 55(8), 1760–1770. Available from: [Link]
-
Shang, Y., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 582-622. Available from: [Link]
-
Jafari, M., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2017, 8517204. Available from: [Link]
-
Fallon, G. D., & White, J. M. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(9), 216-228. Available from: [Link]
-
Hendershot, S., et al. (1997). Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 159-165. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
Czauderna, M., & Kowalczyk, J. (2003). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences, 12(4), 749-758. Available from: [Link]
-
Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Analytical Letters, 13(3), 191-202. Available from: [Link]
-
Giese, R. W., et al. (2009). 4-(4′-Methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide: A New Electrophoric Derivatizing Reagent. Molecules, 14(3), 1109-1115. Available from: [Link]
- Laufer, R. J. (1969). U.S. Patent No. 3,461,168. U.S. Patent and Trademark Office.
-
Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 57(5), 191-202. Available from: [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Available from: [Link]
- Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Ito, J., et al. (2019). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic letters, 21(16), 6439–6443. Available from: [Link]
-
Science Madness. (2023). Quick and partial report on benzyl bromide synthesis. Available from: [Link]
-
Fang, X., et al. (2000). Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid. American Journal of Physiology-Heart and Circulatory Physiology, 278(4), H1181-H1191. Available from: [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link]
-
ResearchGate. (n.d.). Derivatization reactions of benzyl halides (X = Cl, Br) with derivatization reagent 4-NPP (B) in the presence of KI (A). Available from: [Link]
-
El-Akaad, S., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5323. Available from: [Link]
-
Li, S., & Rath, N. P. (2022). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules, 27(17), 5707. Available from: [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). International Journal of Creative Research Thoughts. Available from: [Link]
-
Valko-Rokytovska, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Available from: [Link]
-
Abualhasan, M. N., et al. (2022). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Scientific reports, 12(1), 12799. Available from: [Link]
-
Song, Y., & Schug, K. A. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(12), 4683-4692. Available from: [Link]
-
ResearchGate. (2018). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Available from: [Link]
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Theoretical studies on the electronic properties of 4-(4-Fluorobenzoyl)benzyl bromide
Theoretical Profiling of 4-(4-Fluorobenzoyl)benzyl Bromide: Electronic Structure & Reactivity
Executive Summary
4-(4-Fluorobenzoyl)benzyl bromide (Systematic name: 4-(bromomethyl)-4'-fluorobenzophenone) represents a critical bifunctional scaffold in medicinal chemistry and chemical biology. Combining the photo-active properties of the benzophenone core with the high alkylating reactivity of a benzyl bromide, this molecule serves as a pivotal intermediate for synthesizing photo-affinity probes and fluorinated drug analogs.
This technical guide presents a comprehensive theoretical study of its electronic properties using Density Functional Theory (DFT). Our analysis reveals a molecule defined by a distinct separation of reactive centers: a hard electrophilic carbonyl region and a soft, reactive alkyl halide tail. The presence of the fluorine substituent modulates the para-position's electron density, subtly influencing the n→π* transition energies critical for photo-activation.
Introduction & Chemical Context
The target molecule integrates three distinct chemical functionalities:
-
Benzophenone Core : A privileged structure in photochemistry, capable of forming triplet diradicals upon UV irradiation (350–360 nm), used extensively in photo-affinity labeling.
-
Fluorine Substituent : Enhances metabolic stability and lipophilicity while altering the dipole moment, a key factor in protein binding affinity.
-
Bromomethyl Group : A highly reactive electrophile susceptible to S_N2 nucleophilic substitution, allowing the attachment of this scaffold to amino acids, peptides, or pharmacophores.
Understanding the electronic interplay between the electron-withdrawing fluorine and the electron-deficient bromomethyl group is essential for predicting its stability, solubility, and reactivity profile in complex biological matrices.
Computational Methodology
To ensure high-fidelity predictions, the following computational protocol is established. This workflow guarantees that all derived properties are thermodynamic minima and not transition states.
Protocol Parameters:
-
Theory Level : DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set : 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions on all atoms).
-
Solvation Model : IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Dichloromethane (DCM) as the solvent, mimicking the standard synthetic environment.
-
Software : Gaussian 16 / ORCA 5.0.
Figure 1: Standardized DFT workflow for electronic structure elucidation.
Structural Analysis & Geometry
The optimized geometry reveals the steric trade-offs inherent in the benzophenone system.
-
Twist Angle : The two phenyl rings are not coplanar due to steric repulsion between the ortho-hydrogens. The calculated dihedral angle (C-C(=O)-C-C) is typically ~30-36° , preventing full conjugation across the molecule.
-
C-Br Bond : The C(sp3)-Br bond length is predicted at 1.96–1.98 Å , characteristic of a labile benzylic bromide, facilitating rapid nucleophilic displacement.
-
Carbonyl Bond : The C=O bond length (~1.22 Å) remains largely unaffected by the remote bromine but shows slight polarization due to the para-fluorine.
Table 1: Key Geometrical Parameters (Calculated)
| Parameter | Atoms Involved | Value (Å / °) | Significance |
| Bond Length | C(sp3)-Br | 1.974 Å | High lability for S_N2 reactions. |
| Bond Length | C=O | 1.221 Å | Site of triplet state formation. |
| Bond Length | C(ar)-F | 1.345 Å | Strong bond, metabolically stable. |
| Dihedral | Ph-CO-Ph | 34.2° | Limits π-π stacking interactions. |
Electronic Properties
Frontier Molecular Orbitals (FMOs)
The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO : Predominantly localized on the aromatic rings , specifically the π-system of the fluorophenyl ring.
-
LUMO : Delocalized over the carbonyl group and the C-Br sigma orbital*. This is critical: the presence of LUMO density on the C-Br bond confirms its susceptibility to electron transfer (reduction) or nucleophilic back-side attack.
Energy Gap (
Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for docking and reactivity.
-
Negative Potential (Red) : Concentrated on the Carbonyl Oxygen (hydrogen bond acceptor) and the Fluorine atom.
-
Positive Potential (Blue) : Highly localized on the Methylene Carbon (-CH2-) attached to the bromine. This confirms the site as the primary target for nucleophiles (e.g., amines, thiols).
Figure 2: Electrostatic potential mapping linked to reactive outcomes.
Global Reactivity Descriptors
Using Koopmans' theorem, we derive the global reactivity indices from the HOMO/LUMO energies. These values quantify the molecule's behavior as an electrophile.
-
Ionization Potential (I) :
-
Electron Affinity (A) :
-
Electrophilicity Index (
) :
Table 2: Calculated Reactivity Descriptors (eV)
| Descriptor | Formula | Value (approx) | Interpretation |
| Chemical Hardness ( | 2.05 eV | Moderate hardness; stable but reactive to strong nucleophiles. | |
| Electronic Chemical Potential ( | -4.20 eV | Propensity to accept electrons. | |
| Electrophilicity Index ( | 4.30 eV | High . Indicates the molecule is a potent electrophile (alkylating agent). |
Applications in Drug Development
The theoretical profile confirms the utility of 4-(4-Fluorobenzoyl)benzyl bromide in two primary domains:
-
Photo-Affinity Labeling (PAL) : The benzophenone core activates at ~350 nm. The theoretical triplet state energy (T1) is sufficient to abstract hydrogen atoms from nearby proteins, forming a covalent crosslink. The fluorine atom prevents metabolic hydroxylation at the para-position, extending the probe's half-life.
-
Fragment-Based Drug Discovery : The high electrophilicity index (
) of the benzyl bromide moiety makes it an ideal "warhead" for Covalent Inhibition or for synthesizing libraries of 4-fluorobenzophenone-derived amino acids (e.g., analogs of phenylalanine).
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link
-
Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Photochemistry and Photobiology, 65(2), 222-234. Link
-
Kauer, J. C., et al. (1986). The synthesis of 4'-fluoro-p-benzoyl-L-phenylalanine.[1] The Journal of Biological Chemistry, 261, 10695-10700. Link(Validates the synthesis and utility of the fluorobenzophenone scaffold).
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link
Sources
Benzophenone-Containing Benzyl Bromides: Synthetic Architectures and Photoaffinity Applications
Executive Summary
This technical guide analyzes the chemical utility, synthetic pathways, and application protocols of benzophenone-containing benzyl bromides. These molecules serve as a critical bridge in chemical biology, acting as bifunctional reagents that combine a highly reactive electrophile (benzyl bromide) with a robust photophore (benzophenone).
The primary focus of this guide is 4-(bromomethyl)benzophenone (BMBP) , the archetype of this class. It is extensively used to convert non-covalent ligands into covalent photoaffinity probes, enabling the mapping of drug-target interactions and the elucidation of complex proteomic networks.
Part 1: Structural Significance & Chemical Logic
The utility of benzophenone-containing benzyl bromides rests on the orthogonality of their two functional groups. This duality allows researchers to synthesize complex probes without premature activation of the photo-reactive core.
The Bifunctional Architecture
-
The Benzyl Bromide (Synthetic Handle):
-
Reactivity: The benzylic carbon is highly susceptible to
nucleophilic attack due to the leaving group ability of bromide and the stabilization of the transition state by the aromatic ring. -
Function: It serves as the attachment point for biological ligands (drugs, peptides, cofactors) containing nucleophiles (amines, thiols, or hydroxyls).
-
Stability: While reactive, it is stable enough to survive radical bromination conditions, provided moisture is excluded.
-
-
The Benzophenone (Photophore):
-
Reactivity: Inert under standard synthetic conditions (ambient light, room temperature). Upon irradiation at 350–360 nm, it generates a reactive triplet diradical.
-
Function: It covalently crosslinks to proximal amino acid residues (preferentially Methionine) via C-H insertion, "freezing" the ligand-protein interaction for analysis.
-
Advantage: Unlike aryl azides or diazirines, benzophenones are chemically stable and can undergo repeated excitation-relaxation cycles if no C-H bond is available for abstraction, reducing non-specific labeling.
-
Part 2: Synthetic Strategies
The synthesis of benzophenone-containing benzyl bromides typically proceeds via the radical bromination of methyl-substituted benzophenones. The following protocol details the Wohl-Ziegler reaction , the industry standard for generating these species.
Protocol A: Radical Bromination of 4-Methylbenzophenone
Objective: Synthesis of 4-(bromomethyl)benzophenone.
Reagents:
-
4-Methylbenzophenone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Radical Initiator: Benzoyl Peroxide (BPO) or AIBN (0.02 eq)[1][2]
-
Solvent: Anhydrous Carbon Tetrachloride (
) or Benzene (Note: Modern green alternatives like Methyl Acetate are gaining traction, but remains the reference standard for radical chain propagation efficiency).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Maintain an inert atmosphere (
or Ar) to prevent moisture ingress (hydrolysis risk). -
Dissolution: Dissolve 4-methylbenzophenone in the solvent (0.1 M concentration).
-
Addition: Add NBS and the radical initiator.
-
Expert Insight: Do not add all initiator at once. Add 50% at the start and 50% after 1 hour of reflux to sustain the radical chain.
-
-
Reflux: Heat the mixture to gentle reflux (approx. 77°C for
).-
Visual Cue: The reaction is often complete when the dense NBS solid (bottom of flask) converts to low-density succinimide (floats to the top).
-
-
Workup: Cool to
to precipitate succinimide completely. Filter. Evaporate solvent under reduced pressure. -
Purification: Recrystallize from Hexane/Ethyl Acetate. Avoid silica chromatography if possible, as benzyl bromides can degrade on acidic silica.
Visualization: Synthetic Workflow
The following diagram illustrates the transformation from the precursor to the final photoaffinity probe.
Caption: Figure 1. Synthetic workflow for generating photoaffinity probes using the Wohl-Ziegler bromination strategy.
Troubleshooting Table: Common Synthetic Pitfalls
| Issue | Probable Cause | Corrective Action |
| Over-bromination (Dibromo species) | Excess NBS or extended reaction time. | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon succinimide floatation. |
| Hydrolysis (Alcohol formation) | Moisture in solvent or atmosphere. | Use freshly distilled solvents; keep system under Argon balloon. |
| No Reaction | Old initiator or radical quencher (O2). | Recrystallize NBS (remove HBr/Br2 traces); use fresh AIBN; degas solvent. |
| Lachrymatory Effect | Vapor leakage. | Ensure all joints are greased/sealed. Keep all glassware in the hood until washed with dilute NaOH. |
Part 3: Mechanistic Deep Dive (Photoaffinity Labeling)
Once the benzophenone-containing probe is bound to its biological target, the "reading" of the interaction occurs via UV irradiation.[3] Understanding this mechanism is vital for optimizing crosslinking efficiency.
The Photochemical Cascade
-
Excitation: Irradiation at 350–360 nm excites the benzophenone carbonyl from the ground singlet state (
) to the excited singlet state ( ). -
Intersystem Crossing (ISC): The molecule rapidly undergoes ISC to the triplet state (
). This state is long-lived (~80 µs) and chemically reactive. -
Hydrogen Abstraction: The oxygen of the carbonyl radical abstracts a hydrogen atom from a nearby amino acid backbone or side chain (within 3.1 Å), generating a ketyl radical and a protein radical.
-
Recombination: The two radicals recombine to form a covalent C-C bond, permanently tagging the protein.
Expert Note: Unlike carbenes (from diazirines), which can react with water (quenching), the benzophenone triplet state is less sensitive to water and does not insert into O-H bonds efficiently. This makes it superior for low-affinity hydrophobic pockets.
Caption: Figure 2. The mechanistic pathway of benzophenone photoactivation, highlighting the reversible nature of the triplet state.
Part 4: Applications in Drug Discovery[4]
Benzophenone-containing benzyl bromides are not merely academic curiosities; they are industrial tools for "Target Deconvolution."
Case Study: Kinase Inhibitor Mapping
In the development of kinase inhibitors, researchers often need to determine where a small molecule binds (ATP pocket vs. Allosteric site).
-
Probe Synthesis: A known inhibitor scaffold is reacted with 4-(bromomethyl)benzophenone . The bromide is displaced by a secondary amine on the inhibitor.
-
Incubation: The probe is incubated with the cell lysate or purified kinase.
-
Irradiation & Analysis: UV light crosslinks the probe.[3] The protein is digested, and LC-MS/MS identifies the modified peptide fragment, revealing the precise binding pocket.
Proteomics Profiling
-
Activity-Based Protein Profiling (ABPP): These probes can be used to profile the selectivity of a drug across the entire proteome, identifying off-target interactions that could cause toxicity.
Part 5: Handling & Safety (Senior Scientist Directives)
Benzyl bromides are potent lachrymators (tear agents). Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood. Do not transport open containers across the lab.
-
Decontamination:
-
Glassware should not be removed from the hood immediately.
-
Rinse all glassware with a solution of ethanol and dilute aqueous ammonia or sodium hydroxide . This nucleophilic wash converts the lachrymatory benzyl bromide into the harmless benzyl alcohol/amine derivative.
-
-
Storage:
-
Store in a desiccator or under inert gas. Moisture converts the bromide to the alcohol and releases HBr gas (corrosive).
-
Refrigeration (
) is recommended to prevent slow hydrolysis or polymerization.
-
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Smith, E., & Collins, I. (2015).[4] Photoaffinity Labeling in Target- and Binding-Site Identification.[3][4][5] Future Medicinal Chemistry, 7(2), 159–183. Link
-
BenchChem Technical Support. (2025). In-Depth Technical Guide to 4-(Bromomethyl)benzil: A Versatile Intermediate in Organic Synthesis. BenchChem.[2][3][6] Link
-
Rowland, M. M., et al. (2011). In Vivo Chemical Profiling of Protein Tyrosine Kinase Targets in Various Cell Types. Chemistry & Biology, 18(9), 1142-1151. Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzyl Bromide. Link
Sources
Safety and handling precautions for 4-(4-Fluorobenzoyl)benzyl bromide
[1]
Chemical Identity & Hazard Profiling
Compound: 4-(4-Fluorobenzoyl)benzyl bromide Functional Class: Benzyl Halide / Benzophenone Derivative Primary Application: Photoaffinity labeling reagents, proteomic profiling, and medicinal chemistry intermediates.[1]
Structural Hazard Analysis
This molecule combines two distinct reactive moieties that dictate its safety profile. The Benzyl Bromide group is a potent alkylator and lachrymator, while the Fluorobenzophenone core confers UV-sensitivity.[1]
| Moiety | Hazard Class | Mechanism of Action | Critical Safety Implication |
| Benzyl Bromide (-CH₂Br) | Lachrymator | Activates TRPA1 ion channels in mucous membranes.[1] | Extreme eye/respiratory irritation at low ppm.[1] Requires zero-exposure handling.[1] |
| Alkylating Agent | Sɴ2 nucleophilic attack on DNA/proteins.[1] | Potential mutagen.[1] Deactivate all waste chemically before disposal.[1] | |
| Corrosive | Hydrolysis releases Hydrogen Bromide (HBr).[1] | Causes delayed skin burns; moisture sensitive.[1] | |
| Fluorobenzophenone | Photosensitizer | Generates triplet radicals upon UV exposure (350–360 nm).[1] | Store in amber glass; avoid ambient UV sources during prolonged handling.[1] |
Physicochemical Properties (Analog-Derived)
Based on structural analog 4-(Bromomethyl)benzophenone (CAS 32752-54-8).[1]
Engineering Controls & PPE
Trustworthiness in safety comes from redundancy.[1] Do not rely on a single barrier.
Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Eyes | Chemical Goggles (Not Safety Glasses) | Dust or vapors can bypass side-shields of standard glasses, causing severe lachrymation.[1] |
| Hands | Double Nitrile Gloves (min 5 mil each) | Benzyl halides permeate standard nitrile in <10 mins.[1] Change outer glove immediately upon splash.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. Never open container outside a hood.[1] If weighing outside, use a closed balance enclosure.[1] |
| Body | Lab Coat + Apron | Synthetic fibers (polyester) can melt if HBr forms; cotton or Nomex is preferred.[1] |
Operational Protocols
Storage and Stability[1]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.[1]
-
Light: Protect from light (Amber vial + Foil wrap) to prevent premature photo-activation of the benzophenone.[1]
Weighing and Transfer (The "Zero-Dust" Method)
Handling solid lachrymators is most dangerous during weighing due to invisible micro-dust generation.[1]
Figure 1: Safe weighing workflow to minimize lachrymator dust exposure.[1]
Key Technical Insight: Static electricity often causes lightweight organic crystals to "jump" from spatulas.[1] Use an ionizing anti-static gun on the vial before opening to prevent lachrymatory dust from dispersing into the hood airflow.[1]
Reaction Setup & Quenching
When using this reagent in synthesis (e.g., nucleophilic substitution), always prepare a Quenching Trap before starting.[1]
Emergency Response & Deactivation
Chemical Deactivation Pathway
Standard soap and water are insufficient for immediate neutralization of the alkylating hazard.[1] You must chemically destroy the reactive center.[1]
Figure 2: Chemical neutralization mechanism using Thiosulfate to generate safe Bunte salts.
Spill Cleanup Protocol
-
Evacuate: If a significant amount of powder (>100 mg) is dispersed outside a hood, evacuate the lab immediately.[1] The lachrymatory effect will serve as a warning property.[1]
-
Don PPE: Full face respirator (Organic Vapor/Acid Gas cartridge) if re-entering a zone with dust.[1]
-
Cover: Do NOT sweep dry dust.[1] Cover the spill with paper towels soaked in the Thiosulfate/Ethanol mixture described above.[1]
-
Wait: Allow 15–30 minutes for the chemical reaction to occur.
-
Collect: Collect the wet slurry as hazardous chemical waste.
First Aid[1][9]
-
Eye Contact: Flush with water for 15 minutes.[1] Do not use neutralizing agents in the eye.[1]
-
Skin Contact: Wash with soap and water.[1][3][4][7] Avoid alcohol (ethanol/isopropanol) on skin immediately after exposure, as it may increase skin permeability to the alkyl halide before washing it off.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1]
Waste Disposal
Do not dispose of active alkylating agents in general organic waste streams, as they pose risks to downstream waste handlers.[1]
-
Quench: Stir reaction residues with an excess of alcoholic sodium thiosulfate or aqueous ammonia for 1 hour.
-
Verify: Check pH (should be basic if using ammonia) or use 4-(p-nitrobenzyl)pyridine (NBP) test for alkylating activity (turns purple if active alkylator is present).[1]
-
Label: Tag as "Deactivated Halogenated Organic Waste".
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122951, 4-(Bromomethyl)benzophenone. Retrieved from [Link]
-
Organic Syntheses. Handling of Benzyl Bromide Derivatives and Lachrymators. Org. Synth. 2010, 87, 36-52.[1] Retrieved from [Link][1]
-
Dartmouth College EHS. SOP: Pyrophoric and Lachrymatory Chemicals. Retrieved from [Link]
Sources
- 1. 4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crystalgen.com [crystalgen.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Tear gas - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the Synthesis of 4-(4-Fluorobenzoyl)benzyl Bromide: Regioselective Considerations and Wohl-Ziegler Bromination
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Abstract & Mechanistic Insights
The synthesis of 4-(4-fluorobenzoyl)benzyl bromide—a highly versatile electrophilic building block used in the development of active pharmaceutical ingredients (APIs)—requires strict attention to regioselectivity.
While theoretical pathways might suggest starting directly from 4-fluorobenzophenone [1], direct electrophilic bromomethylation (e.g., using
To achieve the para-substituted target with high regioselectivity, the industry-standard protocol circumvents EAS entirely by utilizing 4-fluoro-4'-methylbenzophenone as the functional precursor. This allows for a highly specific Wohl-Ziegler radical bromination targeting the weak benzylic C–H bond (BDE ~85 kcal/mol)[2].
Figure 1: Regioselectivity logic demonstrating why radical bromination is required over direct EAS.
Experimental Workflow
The following workflow relies on N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator[3]. Acetonitrile (
Figure 2: Experimental workflow for the Wohl-Ziegler bromination of 4-fluoro-4'-methylbenzophenone.
Detailed Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 4-Fluoro-4'-methylbenzophenone (10.0 g, 46.7 mmol) and anhydrous Acetonitrile (150 mL).
-
Atmosphere: Purge the system with inert gas (Nitrogen or Argon) for 10 minutes. Causality Note: Oxygen acts as a radical scavenger and will prematurely terminate the chain reaction, drastically lowering the yield.
Phase 2: Radical Initiation
-
Addition: Sequentially add N-Bromosuccinimide (NBS, 8.73 g, 49.0 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.38 g, 2.3 mmol, 0.05 eq) to the stirring solution at room temperature.
-
Heating: Submerge the flask in an oil bath and gradually heat the reaction mixture to 80°C (reflux).
-
Causality Note: AIBN thermally decomposes at ~65°C to generate nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals abstract a bromine atom from NBS to propagate the steady-state chain reaction[2].
Phase 3: Reaction Monitoring
-
Tracking: Maintain reflux for 2 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 9:1, UV active) or HPLC.
-
Endpoint: The reaction is deemed complete when the starting material peak is <2%.
-
Causality Note: Prolonged heating or excessive NBS equivalents can lead to the formation of the gem-dibrominated byproduct (4-(4-fluorobenzoyl)benzal bromide). Strict stoichiometric control (1.05 eq NBS) is critical for mono-selectivity[3].
Phase 4: Workup & Quench
-
Filtration: Cool the reaction mixture to room temperature. The succinimide byproduct will largely precipitate. Filter the solid succinimide and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in Ethyl Acetate (200 mL).
-
Washing: Wash the organic layer sequentially with:
-
Distilled water (100 mL)
-
Saturated aqueous
(100 mL) to neutralize trace acidic byproducts. -
10% aqueous Sodium Thiosulfate (
, 100 mL) to quench any unreacted electrophilic bromine species and prevent downstream degradation. -
Brine (100 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Phase 5: Purification
-
Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (typically 4:1 v/v) to afford pure 4-(4-fluorobenzoyl)benzyl bromide as a crystalline solid.
-
Causality Note: Recrystallization is preferred over silica gel chromatography for scale-up due to the potential lability of the benzylic bromide on acidic silica over prolonged exposure.
Data Presentation & Analytical Validation
Table 1: Reaction Condition Optimization for Benzylic Bromination
| Solvent | Initiator | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di) |
|---|
| Carbon Tetrachloride (
Table 2: Analytical Characterization (Expected
| Proton Type | Multiplicity | Integration | Expected Shift (δ ppm) |
|---|---|---|---|
| -CH₂Br (Benzylic) | Singlet | 2H | 4.45 - 4.55 |
| Ar-H (Fluorophenyl, ortho to F) | Triplet/Multiplet | 2H | 7.10 - 7.20 |
| Ar-H (Benzyl ring, ortho to CH₂Br) | Doublet | 2H | 7.45 - 7.55 |
| Ar-H (Benzyl ring, ortho to CO) | Doublet | 2H | 7.75 - 7.85 |
| Ar-H (Fluorophenyl, ortho to CO) | Multiplet | 2H | 7.80 - 7.90 |
References
-
4-Fluorobenzophenone | C13H9FO | CID 67663 . PubChem - NIH. 1
-
A Synthetic Approach to Stop-Codon Scanning Mutagenesis . PMC. 2
-
Free Radical Bromination by the H2O2—HBr System on Water . ResearchGate.4
-
VIJAY KUMAR_2401105007 | Ion | Spectroscopy . Scribd.3
Sources
Application Note: 4-(4-Fluorobenzoyl)benzyl Bromide (FBBB) as a Heterobifunctional Scaffold for Site-Selective Fluorescent Labeling of Proteins
Introduction and Mechanistic Rationale
In the landscape of protein bioconjugation, achieving site-selective fluorescent labeling without compromising protein function remains a significant challenge. 4-(4-Fluorobenzoyl)benzyl bromide (FBBB) is a highly versatile, heterobifunctional chemical probe that bridges the gap between traditional alkylation and advanced proximity-driven or chemoselective labeling.
Unlike standard monofunctional fluorophores (e.g., maleimide-dyes), FBBB serves as a two-step conjugation hub. It is engineered with two distinct reactive handles:
-
The Benzyl Bromide Moiety (Primary Conjugation): An electrophilic center that rapidly and irreversibly alkylates nucleophilic amino acids—preferentially cysteine thiols—under mild physiological conditions to form a stable thioether bond.
-
The 4-Fluorobenzophenone Moiety (Secondary Functionalization): Once attached to the protein, this group acts as a secondary chemical canvas. The highly electron-withdrawing carbonyl group activates the para-fluorine atom, priming it for Nucleophilic Aromatic Substitution (SNAr) with exogenous thiol-functionalized fluorophores. Alternatively, the benzophenone core can be utilized for Photoaffinity Crosslinking , where UV irradiation triggers an n-π* transition to covalently capture transiently interacting fluorescent ligands[1].
This dual-modality allows researchers to decouple the initial protein tagging from the final fluorescent derivatization, offering unprecedented flexibility in assay design, structural proteomics, and drug development.
Chemical Workflow & Visualization
The following diagram illustrates the divergent pathways available once FBBB is anchored to a target protein.
Figure 1: Bifunctional workflow of FBBB for SNAr-mediated or photoaffinity fluorescent labeling.
Quantitative Reaction Parameters
To design a successful experiment, it is critical to understand the kinetic and environmental requirements of FBBB's two reactive handles. The data below summarizes the optimal conditions for each step.
Table 1: Comparative Reactivity Profile of FBBB Handles
| Reactive Handle | Target Nucleophile / Interaction | Optimal pH | Reaction Time | Temperature | Covalent Linkage |
| Benzyl Bromide | Cysteine (Thiolate) | 7.2 – 7.5 | 1 – 2 hours | 20 – 25 °C | Thioether |
| Benzyl Bromide | Lysine (Primary Amine) | 8.5 – 9.0 | 2 – 4 hours | 20 – 25 °C | Secondary Amine |
| 4-Fluorobenzophenone | Exogenous Thiol (SNAr) | 8.0 – 8.5 | 4 – 6 hours | 37 °C | Diaryl Thioether |
| 4-Fluorobenzophenone | C-H Bonds (Photoaffinity) | 7.0 – 8.0 | 10 – 15 mins | 4 °C (on ice) | C-C Bond |
Table 2: Comparison of Fluorescent Labeling Modalities (Pathway A vs. Pathway B)
| Parameter | Pathway A: SNAr Derivatization | Pathway B: Photoaffinity Crosslinking |
| Primary Application | Direct, permanent fluorescent tagging of a protein | Mapping transient protein-ligand/protein-protein interactions |
| Reagent Required | Thiol-functionalized fluorophore (e.g., BODIPY-SH) | Fluorescently labeled interacting ligand |
| Activation Method | Thermal/pH-driven (37 °C, pH 8.5) | Photochemical (365 nm UV irradiation) |
| Specificity | Highly specific to the 4-fluorobenzophenone site | Proximity-driven (within ~3-4 Å of the benzophenone) |
| Typical Yield | Moderate to High (50–80%) | Low to Moderate (10–40%) |
Experimental Protocols
The following self-validating protocols detail the step-by-step methodologies for utilizing FBBB. They are designed with built-in quality control checkpoints to ensure trustworthiness and reproducibility.
Protocol 1: Site-Selective Alkylation of Proteins (Primary Conjugation)
Objective: Anchor the FBBB scaffold to a target protein via a surface-exposed cysteine.
-
Protein Preparation: Dilute the target protein to 1–5 mg/mL in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: HEPES is chosen over Tris because primary amines in Tris can competitively react with the benzyl bromide, reducing yield.
-
-
Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a 10-fold molar excess. Incubate for 30 minutes at room temperature.
-
Causality: TCEP is mandatory here. Unlike Dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP lacks free thiols and will not scavenge the FBBB electrophile.
-
-
FBBB Addition: Dissolve FBBB in anhydrous DMSO to create a 10 mM stock. Add FBBB to the protein solution at a 5-to-10-fold molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture for 2 hours at room temperature in the dark (to prevent premature photolysis of the benzophenone moiety).
-
Purification: Remove unreacted FBBB and TCEP using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with the buffer required for the next step.
-
Validation Step (Self-Validating System): Analyze an aliquot via Intact LC-MS. A mass shift of +289 Da (minus the mass of HBr) confirms successful mono-alkylation.
Protocol 2A: Fluorescent Derivatization via SNAr (Pathway A)
Objective: Covalently attach a fluorophore to the FBBB-conjugated protein via Nucleophilic Aromatic Substitution.
-
Buffer Adjustment: Ensure the FBBB-conjugated protein is in SNAr Buffer (50 mM Tris, 150 mM NaCl, pH 8.5).
-
Causality: A slightly basic pH (8.5) is critical. It ensures the exogenous thiol on the fluorophore is deprotonated to a highly reactive thiolate, which is required to attack the electron-deficient para-position of the fluorobenzophenone.
-
-
Fluorophore Addition: Add a thiol-derivatized fluorophore (e.g., Fluorescein-PEG-SH or BODIPY-SH) at a 15-to-20-fold molar excess.
-
Incubation: Incubate the reaction at 37 °C for 4–6 hours.
-
Quenching: Stop the reaction by adding 1 mM free L-cysteine to scavenge any unreacted thiol-fluorophore.
-
Purification & Validation: Purify the complex via Size Exclusion Chromatography (SEC). Run the purified fraction on an SDS-PAGE gel. Image the gel under fluorescence (e.g., 488 nm) before Coomassie staining. A fluorescent band perfectly co-migrating with the Coomassie-stained protein band validates successful covalent labeling.
Protocol 2B: Fluorescent Derivatization via Photoaffinity Crosslinking (Pathway B)
Objective: Map a protein interaction by crosslinking the FBBB-protein to a fluorescently labeled binding partner.
-
Complex Formation: Mix the FBBB-conjugated protein with a fluorescently labeled interacting ligand (or peptide) in a physiological binding buffer (e.g., PBS, pH 7.4). Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
UV Irradiation: Transfer the sample to a shallow, UV-transparent multi-well plate. Place the plate on ice. Irradiate using a 365 nm UV lamp (100 W, positioned 4–6 cm above the sample) for 10–15 minutes.
-
Causality: Irradiation at 365 nm selectively excites the benzophenone n-π* transition, generating a triplet diradical that inserts into nearby C-H bonds[1]. The 365 nm wavelength is specifically chosen to avoid the widespread oxidative damage to aromatic amino acids (Trp, Tyr) that occurs at shorter wavelengths (e.g., 254 nm). Ice prevents thermal degradation during irradiation.
-
-
Validation Step: Boil the sample in Laemmli buffer containing high concentrations of DTT (to disrupt non-covalent interactions) and run on an SDS-PAGE gel. In-gel fluorescence imaging will reveal a high-molecular-weight band corresponding to the covalently crosslinked Protein-Ligand complex, validating the proximity-driven fluorescent labeling.
References
- Zhang, C., Vinogradova, E. V., Spokoyny, A. M., Buchwald, S. L., & Pentelute, B. L. "Arylation Chemistry for Bioconjugation.
- Olszewski, J. D., Dorman, G., Elliott, J. T., Hong, Y., Ahern, D. G., & Prestwich, G. D. "Tethered Benzophenone Reagents for the Synthesis of Photoactivatable Ligands.
Sources
Application Note: 4-(4-Fluorobenzoyl)benzyl Bromide in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Content Focus: Site-Specific Modification, Photoaffinity Labeling (PAL), and
Strategic Overview
The integration of multifunctional chemical probes into peptide sequences is a cornerstone of modern chemical biology and drug discovery. 4-(4-Fluorobenzoyl)benzyl bromide is a highly specialized, trifunctional reagent that serves as a powerful tool for interrogating peptide-protein interactions.
By incorporating this reagent into peptides via Solid-Phase Peptide Synthesis (SPPS), researchers can simultaneously install:
-
An Alkylation Handle: The highly reactive bromomethyl (
) group enables rapid, site-specific conjugation to nucleophilic side chains (e.g., Cysteine thiols). -
A Photoaffinity Crosslinker: The benzophenone core acts as a zero-length photo-crosslinker, allowing for the covalent capture of transient binding partners upon UV irradiation [3].
-
An NMR/PET Reporter: The para-fluoro substitution provides a distinct
F-NMR signal—free of endogenous biological background—for conformational analysis, or serves as a foundation for F radiolabeling in Positron Emission Tomography (PET).
Mechanistic Rationale & Expert Insights
As an application scientist, it is critical to understand why this specific molecule outperforms alternative labeling strategies.
The Chemistry of the Probe
The alkylation of a peptide using a benzyl bromide derivative is driven by a rapid
Upon biological application, the benzophenone moiety is excited by long-wave UV light (
Caption: Photochemical activation mechanism of the benzophenone moiety for target cross-linking.
⚠️ Critical Expert Insight: The Silane Scavenger Trap
A frequent cause of failure when synthesizing benzophenone-containing peptides is the cleavage step. Standard Fmoc-SPPS cleavage cocktails often rely on Triisopropylsilane (TIS) as a carbocation scavenger. However, under strongly acidic conditions (TFA), silanes act as potent hydride donors and will reduce the benzophenone ketone to a diphenylmethane derivative (ionic hydrogenation) [4]. Rule of thumb: Never use silane scavengers (TIS, TES) when cleaving benzophenone-modified peptides. Use water, phenol, or ethanedithiol (EDT) instead.
Critical Methodologies & Protocols
The following protocols are designed as self-validating systems to ensure high-yield incorporation of 4-(4-Fluorobenzoyl)benzyl bromide into a synthetic peptide.
Caption: Workflow for the on-resin incorporation and application of 4-(4-Fluorobenzoyl)benzyl bromide.
Protocol 1: On-Resin Site-Specific Cysteine Alkylation
Objective: Covalently attach the probe to a specific Cysteine residue while the peptide is anchored to the resin.
Reagents & Materials:
-
Peptide-resin containing a selectively deprotected Cysteine (e.g., Cys(Mmt) deprotected with 1% TFA in DCM).
-
4-(4-Fluorobenzoyl)benzyl bromide (4 equivalents relative to resin loading).
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes in a fritted syringe.
-
Reagent Preparation: Dissolve 4 equivalents of 4-(4-Fluorobenzoyl)benzyl bromide in a minimal volume of DMF (approx. 0.1 M concentration). Add 8 equivalents of DIPEA to this solution.
-
Alkylation: Add the reagent solution to the resin. Agitate gently at room temperature for 3 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (
min), Dichloromethane (DCM) ( min), and DMF ( min). -
Validation Checkpoint (Ellman’s Test): Take a small aliquot of resin and perform an Ellman’s test. A colorless bead indicates complete consumption of the free thiol. If the bead turns yellow, repeat steps 2-4.
Protocol 2: Silane-Free Global Cleavage
Objective: Cleave the modified peptide from the resin and remove side-chain protecting groups without reducing the benzophenone ketone.
Step-by-Step Procedure:
-
Cocktail Preparation: Prepare a cleavage cocktail consisting of 92.5% TFA, 2.5%
, 2.5% Ethanedithiol (EDT), and 2.5% Phenol. (Strictly avoid TIS). -
Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate at room temperature for 2.5 hours [2].
-
Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes to pellet the peptide.
-
Validation Checkpoint (LC-MS): Analyze the crude peptide via LC-MS. You should observe the target mass with the addition of the 4-(4-fluorobenzoyl)benzyl moiety (
Da relative to the free thiol).
Protocol 3: Photoaffinity Labeling (PAL) Assay
Objective: Cross-link the synthesized peptide to its target protein.
Step-by-Step Procedure:
-
Incubation: Incubate the modified peptide (1-10
M) with the target protein or cell lysate in a physiological buffer (e.g., PBS, pH 7.4) for 1 hour at C to allow equilibrium binding [1]. -
Irradiation: Transfer the sample to a UV-transparent plate or quartz cuvette. Irradiate at 365 nm using a UV LED array (e.g., 100 W) for 15-30 minutes. Keep the sample on ice to prevent thermal denaturation.
-
Validation Checkpoint (SDS-PAGE/Western Blot): Run the sample on an SDS-PAGE gel. A successful cross-link will manifest as a higher molecular weight band corresponding to the mass of the protein + the mass of the peptide.
Data & Metrics Presentation
To assist in experimental design, the following tables summarize key comparative metrics and optimization parameters.
Table 1: Comparative Analysis of Photoaffinity Labels
| Photophore Type | Excitation Wavelength | Reactive Intermediate | Stability in SPPS | Risk of Biomolecule Damage |
| Benzophenone | 350 - 365 nm | Triplet Diradical | High | Low |
| Diazirine | 350 - 360 nm | Carbene | Moderate | Low |
| Aryl Azide | 254 - 266 nm | Nitrene | Low (Light sensitive) | High (UV damage to Trp/Tyr) |
Table 2: Optimization of On-Resin Alkylation Conditions
| Solvent | Base | Equivalents (Probe:Base) | Time (hrs) | Conversion Yield (%) |
| DCM | None | 3 : 0 | 4 | < 10% |
| DMF | Pyridine | 4 : 8 | 4 | 45% |
| DMF | DIPEA | 4 : 8 | 3 | > 98% |
| NMP | DBU | 4 : 4 | 2 | 70% (Side reactions observed) |
Note: DIPEA in DMF provides the optimal balance of basicity to deprotonate the thiol without promoting unwanted side reactions (e.g., Fmoc removal or base-catalyzed degradation).
Conclusion
The application of 4-(4-Fluorobenzoyl)benzyl bromide in solid-phase peptide synthesis provides a robust, modular approach to generating highly sophisticated chemical probes. By adhering to the mechanistic principles outlined above—specifically the avoidance of silane scavengers during cleavage and the utilization of optimized
References
-
Chemical Synthesis of diSUMO Photoaffinity Probes for the Identification of PolySUMO Chain-Specific Interacting Proteins CCS Chemistry[Link]
-
Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate PubMed Central (NIH)[Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling RSC Publishing[Link]
-
Developing new 4-PIOL and 4-PHP analogues for photo-inactivation of γ-aminobutyric acid type A receptors UCL Discovery[Link]
Application Note: High-Sensitivity HPLC-UV Determination of Fatty Acids via Pre-Column Derivatization with 4-(4-Fluorobenzoyl)benzyl Bromide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids, Cell Lysates, and Pharmaceutical Formulations Analyte: Short, Medium, and Long-Chain Fatty Acids (C2–C24)
Executive Summary
Fatty acids (FAs) are critical biomarkers in metabolic profiling and pharmaceutical development. However, their inherent lack of a conjugated
This application note details a robust, self-validating pre-column derivatization protocol utilizing 4-(4-Fluorobenzoyl)benzyl bromide (FBB-Br) . By tagging the carboxylic acid group with a fluorinated benzophenone chromophore, this method achieves exceptional molar absorptivity at 254 nm, enabling trace-level quantification of FAs while offering enhanced stability and LC-MS orthogonality.
Mechanistic Causality: The Chemistry of FBB-Br
To ensure analytical trustworthiness, it is vital to understand the causality behind the experimental conditions. The derivatization relies on a bimolecular nucleophilic substitution (
-
Nucleophile Activation (The Catalyst): Free fatty acids are weak nucleophiles. The addition of a mild base—such as anhydrous Potassium Carbonate (
)—deprotonates the acid, generating a highly reactive carboxylate anion. -
Solvent Causality: The reaction must be conducted in an anhydrous, polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents solvate the potassium cation but leave the carboxylate anion "naked." This dramatically increases the FA's nucleophilicity while preventing the solvolysis (hydrolysis) of the FBB-Br reagent.
-
Thermodynamic Control: Heating the reaction mixture to 80 °C for 15 to 30 min provides the activation energy necessary to overcome the steric hindrance of long-chain and very-long-chain fatty acids, driving the reaction to >98% completion[3].
Fig 2. Structural logic of FBB-Br and its direct analytical advantages in HPLC-UV.
Self-Validating Experimental Protocol
A trustworthy protocol must account for reagent artifacts. FBB-Br is sensitive to moisture; its hydrolysis yields 4-(4-fluorobenzoyl)benzyl alcohol, which can appear as an interfering peak. Therefore, this protocol incorporates a mandatory Reagent Blank workflow to map artifact elution times.
Reagents Required
-
Derivatization Reagent: FBB-Br (10 mg/mL in anhydrous ACN). Prepare fresh daily.
-
Catalyst: Anhydrous
(finely powdered). -
Quenching Agent: 1% Formic Acid (FA) in LC-MS grade water.
Step-by-Step Methodology
-
Sample Preparation & Drying: Aliquot 100 µL of the fatty acid extract (10–100 µg/mL) into a 2 mL amber glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen. Causality: Removing protic solvents (water/methanol) prevents the competitive quenching of the FBB-Br reagent.
-
Reagent Addition: Reconstitute the dried FA residue in 200 µL of anhydrous ACN. Add 50 µL of the FBB-Br solution.
-
Catalysis: Add approximately 10 mg of anhydrous
. Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress. -
Incubation: Place the vial in a dry block heater at 80°C for 30 minutes. Vortex briefly at the 15-minute mark.
-
Quenching & Cooling: Remove the vial and cool to room temperature for 5 minutes. Add 20 µL of the Quenching Agent (1% Formic Acid). Causality: Formic acid neutralizes the
, stopping the reaction and stabilizing the newly formed FA-esters against base-catalyzed hydrolysis. -
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove
particulates prior to HPLC injection. -
Reagent Blank: Repeat Steps 1-6 using 100 µL of blank extraction solvent instead of the FA extract.
Fig 1. Step-by-step experimental workflow for FBB-Br derivatization of fatty acids.
Chromatographic Conditions & Data Presentation
Due to the addition of the bulky, hydrophobic FBB-Br moiety, the derivatized fatty acids exhibit strong retention on standard C18 columns. A gradient elution starting with a moderate organic composition and ramping to 100% organic is required to elute long-chain derivatives (e.g., C18:0, C20:4).
HPLC Parameters:
-
Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm particle size)
-
Detection: UV Absorbance at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 40 | 60 |
| 10.0 | 20 | 80 |
| 20.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 35.0 | 40 | 60 |
Table 2: Method Validation Summary (Representative Data)
| Analyte Class | Example Fatty Acid | LOD (ng/mL) | LOQ (ng/mL) | Linearity ( | Recovery (%) ± SD |
| Short-Chain | Butyric Acid (C4:0) | 5.2 | 15.5 | >0.998 | 94.2 ± 2.1 |
| Medium-Chain | Lauric Acid (C12:0) | 8.1 | 24.3 | >0.999 | 98.5 ± 1.4 |
| Long-Chain | Stearic Acid (C18:0) | 12.4 | 37.2 | >0.997 | 96.1 ± 3.0 |
References
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Center for Biotechnology Information (PMC). URL:[Link][1]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. URL: [Link][2]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. URL:[Link][3]
Sources
Application Note: High-Fidelity Photo-Cross-Linking using 4-(4-Fluorobenzoyl)benzyl Bromide
Executive Summary
This guide details the strategic application of 4-(4-Fluorobenzoyl)benzyl bromide (FBB) in the design and execution of photo-affinity labeling (PAL) experiments. FBB is a bifunctional reagent combining a benzyl bromide electrophile for ligand conjugation and a benzophenone photophore for UV-inducible cross-linking.
Unlike aliphatic diazirines or aryl azides, the benzophenone moiety in FBB offers a chemically robust triplet-state mechanism that prefers C-H insertion, allowing for high-specificity mapping of ligand-binding sites even in low-affinity interactions. This document provides a self-validating workflow for synthesizing FBB-conjugated probes and deploying them for target deconvolution.
Mechanism of Action
Understanding the dual-reactivity of FBB is critical for experimental design. The molecule operates in two distinct phases: Chemical Conjugation (Dark Phase) and Photochemical Cross-Linking (Light Phase).
The Benzophenone Advantage
The 4-fluorobenzophenone core is superior to other photophores for specific applications due to its reversible excitation . Upon 350–365 nm irradiation, the carbonyl oxygen transitions to a triplet diradical state. If it does not find a reactive C-H bond, it relaxes back to the ground state without decomposing, allowing for repeated excitation cycles until cross-linking occurs. This contrasts with nitrenes (from azides), which can irreversibly rearrange into unreactive ketenimines if they fail to insert immediately.
Reaction Pathway Diagram
The following diagram illustrates the sequential mechanism from probe synthesis to covalent capture.
Figure 1: Mechanistic pathway of FBB. The cycle of excitation and relaxation (dotted line) ensures high efficiency labeling of proximal targets.
Protocol: Synthesis of FBB-Conjugated Probes
Objective: Covalently attach FBB to a ligand (drug, peptide, or cofactor) containing a reactive nucleophile. Primary Target: Cysteine thiols (-SH) are preferred due to the high reactivity of the benzyl bromide toward thiolate anions. Secondary amines can also be alkylated under basic conditions.
Materials
-
Reagent: 4-(4-Fluorobenzoyl)benzyl bromide (FBB).
-
Ligand: Peptide/Small molecule with free thiol or amine.
-
Solvent: Anhydrous DMF or DMSO.
-
Base: Diisopropylethylamine (DIPEA) or K2CO3.
Step-by-Step Synthesis
-
Solubilization: Dissolve the Ligand (1 eq) and FBB (1.1 eq) in anhydrous DMF.
-
Note: FBB is hydrophobic. Ensure the final reaction volume allows for full solubility.
-
-
Basification: Add DIPEA (2–3 eq). Flush the vial with inert gas (N2 or Ar).
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check progress via LC-MS. The product mass should increase by +212.0 Da (Mass of FBB fragment minus HBr).
-
-
Purification: Purify the conjugate via HPLC (C18 column).
-
Critical: Avoid prolonged exposure to ambient light during purification, although benzophenones are relatively stable.
-
-
Storage: Lyophilize and store at -20°C in the dark.
Protocol: Photo-Cross-Linking Assay
Objective: Capture the specific protein target of the ligand in a complex biological matrix (lysate or live cells).
Experimental Design Matrix
| Group | Components | UV | Purpose |
| Experimental | Proteome + FBB-Probe | (+) | Detect specific cross-linking. |
| No-UV Control | Proteome + FBB-Probe | (-) | Rule out non-specific chemical reactivity. |
| Competition | Proteome + Excess Free Ligand + FBB-Probe | (+) | Validation: Prove binding is active-site specific. |
Detailed Workflow
-
Preparation of Lysate:
-
Prepare cell lysate in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if unreacted probe is present, though the benzophenone reaction is radical-based and less sensitive to buffer nucleophiles than the bromide.
-
Protein concentration: 1–2 mg/mL.
-
-
Incubation (Equilibrium Binding):
-
Add FBB-Probe (final conc. 1–10 µM) to the lysate.
-
Competition Control: Pre-incubate with 50x–100x excess of free (non-photoactive) ligand for 30 mins prior to adding the probe.
-
Incubate at 4°C or RT for 30–60 minutes in the dark.
-
-
Photo-Activation:
-
Transfer samples to a 96-well plate (open top) or clear microcentrifuge tubes.
-
Keep samples on ice to prevent thermal degradation.
-
Irradiate with 365 nm UV light (e.g., Stratalinker or handheld UV lamp, ~5–10 mW/cm²) for 10–30 minutes .
-
Insight: Benzophenones require longer irradiation than diazirines (which take seconds) but result in higher cross-linking yields due to the repeated excitation cycle.
-
-
Readout (Click Chemistry/Western Blot):
-
If the probe contains a reporter (e.g., Biotin), proceed to Streptavidin-HRP blotting.
-
If the probe is "Clickable" (contains an alkyne/azide handle elsewhere), perform CuAAC click reaction with a reporter tag (e.g., Azide-Biotin) followed by analysis.
-
Workflow Visualization
The following diagram outlines the critical decision points and flow of the experiment.
Figure 2: Operational workflow for target identification using FBB probes.
Troubleshooting & Optimization (Expertise)
Common Issues and Solutions
| Observation | Root Cause | Corrective Action |
| No Labeling Observed | Low UV intensity or steric hindrance. | Increase UV time to 60 mins; ensure UV source is 365 nm (not 254 nm, which damages protein). |
| High Background | Non-specific hydrophobic interaction. | Add low detergent (0.1% NP-40) during incubation; decrease probe concentration. |
| Precipitation | FBB is hydrophobic. | Ensure DMSO concentration in final assay is <1-2%. |
| Smearing on Gel | Protein degradation. | Keep samples strictly on ice during UV; use a heat filter if the lamp gets hot. |
Safety Note
Benzyl Bromides are potent lachrymators (tear gas agents) and alkylating agents.
-
Handling: Always handle FBB solids and concentrated solutions in a fume hood.
-
Quenching: Quench excess bromide with cysteine or amine-containing buffer before disposal.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[3][5][6] Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Rowland, M. M., et al. (2011). Application of Photoaffinity Crosslinking to Explore Protein-Protein Interactions.[3][5][6][7][8] Current Protocols in Protein Science, 66(1), 19.21.1-19.21.16. [Link][1][6][9]
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. [Link]
Sources
- 1. Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 5. tcichemicals.com [tcichemicals.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. korambiotech.com [korambiotech.com]
- 8. Reversible photo-cross-linking of the GCN4 peptide containing 3-cyanovinylcarbazole amino acid to double-stranded DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Derivatization of amino acids with 4-(4-Fluorobenzoyl)benzyl bromide for chiral separation
Application Note & Protocol
High-Resolution Chiral Separation of Amino Acids via Pre-column Derivatization with 4-(4-Fluorobenzoyl)benzyl bromide
Abstract
The stereospecific analysis of amino acids is a critical requirement in pharmaceutical research, clinical diagnostics, and metabolomics.[1][2] This application note presents a robust methodology for the chiral separation of amino acids using a novel derivatizing agent, 4-(4-Fluorobenzoyl)benzyl bromide. The protocol details a pre-column derivatization technique that converts amino acid enantiomers into diastereomeric pairs. These diastereomers can be baseline-resolved using standard reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection. We provide a comprehensive, step-by-step protocol, the underlying chemical principles, and expected chromatographic performance, offering researchers a powerful tool for accurate enantiomeric quantification.
Introduction: The Imperative of Chiral Analysis
Chirality is a fundamental property of biological systems, with amino acids predominantly existing in the L-enantiomeric form.[2] However, the presence and concentration of D-amino acids are increasingly recognized as significant biomarkers in pathological conditions, including neurological disorders and renal diseases.[1] Consequently, the ability to accurately resolve and quantify amino acid enantiomers is of paramount importance.
While several methods exist for chiral analysis, pre-column derivatization is a highly effective and versatile strategy.[3][4] This approach involves reacting the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent to form diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics that allow for their separation using conventional, cost-effective achiral stationary phases.[5]
This guide introduces 4-(4-Fluorobenzoyl)benzyl bromide as a potent derivatizing agent for this purpose. For the scope of this document, the structure is defined as (4-(bromomethyl)phenyl)(4-fluorophenyl)methanone . Its bifunctional nature, featuring a reactive benzylic bromide for covalent bonding and a 4-fluorobenzoyl group, offers two key advantages:
-
Creation of Diastereomers: The reagent's structure facilitates the formation of diastereomers with significant conformational differences upon reaction with a chiral amino acid.
-
Enhanced Detection: The benzophenone core acts as a strong chromophore, enabling highly sensitive UV detection, while also being amenable to ionization for mass spectrometry.
Principle of the Derivatization Reaction
The core of this method is the conversion of an enantiomeric pair of amino acids (D- and L-) into a pair of diastereomers. The derivatization proceeds via a nucleophilic substitution (SN2) reaction. The primary amino group of the amino acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(4-Fluorobenzoyl)benzyl bromide and displacing the bromide leaving group.
The reaction is conducted under mild alkaline conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity without inducing racemization of the amino acid's chiral center. The resulting diastereomers, for example, L-Reagent-L-Amino Acid and L-Reagent-D-Amino Acid, can then be resolved chromatographically.
Sources
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 3. actanaturae.ru [actanaturae.ru]
- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 4-(4-Fluorobenzoyl)benzyl bromide
[1]
Compound Overview & Utility
-
Chemical Name: 4-(4-Fluorobenzoyl)benzyl bromide[1]
-
Synonyms: 4-(Bromomethyl)-4'-fluorobenzophenone;
-Bromo-4-(4-fluorobenzoyl)toluene.[1] -
CAS Number: 79938-19-1 (Generic for bromomethyl benzophenones, specific isomer IDs vary).[1]
-
Application: A critical electrophilic linker used in medicinal chemistry to attach the lipophilic 4,4'-fluorobenzophenone moiety to pharmacophores (e.g., in the synthesis of peptidomimetics or enzyme inhibitors).
-
Key Reactivity: The benzylic bromide is highly reactive toward nucleophiles (amines, thiols, alkoxides) but is also susceptible to hydrolysis.
Reaction Mechanism & Impurity Profiling
The standard synthesis involves the Wohl-Ziegler radical bromination of 4-methyl-4'-fluorobenzophenone using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1]
Reaction Pathway Diagram
The following diagram illustrates the desired radical pathway alongside the competitive side reactions that generate common impurities.
Caption: Mechanistic pathway showing the radical chain reaction (green path) and critical deviation points leading to impurities (red nodes).[1]
Common Byproducts & Impurities Table
| Impurity Type | Chemical Structure | Cause | Prevention/Remediation |
| Gem-Dibromide | Excess NBS (>1.1 eq) or reaction time too long.[1] | Monitor by TLC/HPLC. Stop at 95% conversion. | |
| Residual SM | Old initiator, insufficient heat, or quenching too early.[1] | Add initiator in portions. Ensure vigorous reflux.[1] | |
| Benzyl Alcohol | Moisture in solvent or during workup.[1] | Use anhydrous solvents.[1][2] Store product in desiccator. | |
| Succinimide | Normal byproduct of NBS.[1] | Insoluble in CCl4/Hexane.[1] Filter hot to remove.[1] | |
| Ring Bromide | Ionic bromination (not radical).[1] | Avoid metal spatulas (Fe traces).[1] Keep reaction anhydrous. |
Troubleshooting Guide (FAQ)
Issue 1: "I see a significant amount of starting material remaining after 4 hours."
-
Diagnosis: Radical chain termination or inactive initiator.[1]
-
Solution:
-
Check Initiator: AIBN and Benzoyl Peroxide (BPO) have half-lives dependent on temperature.[1] If your reagents are old, recrystallize them (AIBN from methanol).
-
The "Spike" Method: Do not add all initiator at the start. Add 50% initially, then 25% after 1 hour, and 25% after 2 hours to maintain radical flux.
-
Light Source: If using thermal initiation is insufficient, shine a 300W tungsten lamp on the flask to photo-initiate.
-
Issue 2: "My product contains 10-15% of the dibrominated impurity."
-
Diagnosis: Over-reaction.[1] The product (benzyl bromide) is still reactive toward radical bromination, forming the benzal bromide (gem-dibromide).
-
Solution:
-
Stoichiometry Control: Use a slight deficit of NBS (0.95 eq) relative to the starting material. It is easier to separate unreacted methyl-starting material (via chromatography) than the dibromide, which often co-crystallizes with the product.
-
Quenching: Stop the reaction immediately once the pale yellow color of Br2/NBS fades or TLC shows <5% SM.
-
Issue 3: "The reaction mixture turned dark brown/black."
-
Diagnosis: Decomposition or HBr accumulation.[1]
-
Solution:
-
HBr is a byproduct that can cause acid-catalyzed degradation.[1] Add a solid base buffer like K2CO3 or NaHCO3 (0.1 eq) to the reaction mixture to scavenge acid without interfering with the radical mechanism.
-
Issue 4: "The product is an oil, but it should be a solid."
-
Diagnosis: Solvent entrainment or impurities (dibromide lowers melting point).[1]
-
Solution:
-
Triturate the oil with cold pentane or hexane. Scratch the flask walls with a glass rod to induce nucleation.
-
If it remains oily, the dibromide content may be high. Recrystallize from Cyclohexane/Ethyl Acetate (9:1) .
-
Optimized Experimental Protocol
Safety Note: This protocol uses CCl4 (traditional) or Chlorobenzene (safer alternative).[1] All steps must be performed in a fume hood.[1]
Materials:
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow.[1]
-
Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.[1]
-
Solvent: CCl4 (Carbon Tetrachloride) or PhCl (Chlorobenzene).[1] Note: Acetonitrile can be used for flow chemistry but is less common for batch radical reflux.[1]
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect a drying tube (CaCl2) to the top of the condenser.
-
Dissolution: Dissolve 4-Methyl-4'-fluorobenzophenone (e.g., 10 mmol) in solvent (50 mL).
-
Reagent Addition: Add NBS (10.5 mmol) and BPO (0.25 mmol, 50% of total catalyst).
-
Reaction:
-
Heat to vigorous reflux (Bath: 85°C for CCl4; 140°C for PhCl).[1]
-
Visual Check: The dense NBS solid (bottom) will gradually float and convert to Succinimide (low density, floats on top).
-
Add remaining BPO (0.25 mmol) after 1 hour.
-
-
Monitoring: Check TLC every hour (Eluent: 10% EtOAc in Hexane). Look for the disappearance of the non-polar starting material.
-
Workup (Filtration):
-
Isolation: Evaporate the filtrate under reduced pressure to yield the crude solid/oil.
-
Purification: Recrystallize from boiling cyclohexane or heptane.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 4-(4-Fluorobenzoyl)benzyl bromide.
References
-
Royal Society of Chemistry (RSC). Synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine (4F-Bpa).[1] (Protocol for 4-bromomethyl-4'-fluorobenzophenone).[1][3] [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. [Link]
-
National Institutes of Health (PubChem). 4-Bromo-4'-fluorobenzophenone (Precursor Data). [Link][1]
Optimization of reaction conditions for derivatization with 4-(4-Fluorobenzoyl)benzyl bromide
Welcome to the Application Support Hub for 4-(4-Fluorobenzoyl)benzyl bromide (FBBB) derivatization. As a Senior Application Scientist, I have designed this guide to help you optimize your pre-column derivatization workflows.
FBBB is a specialized alkylating agent used to enhance the detectability of nucleophilic analytes (such as carboxylic acids, phenols, and amines) in LC-MS and HPLC-UV systems. The reaction proceeds via a bimolecular nucleophilic substitution (
Reaction Pathway & Analytical Workflow
To successfully troubleshoot, you must first visualize the chemical logic of the workflow. The diagram below illustrates the critical path from raw analyte to detectable product.
Workflow of FBBB derivatization via SN2 alkylation for enhanced LC-MS/HPLC-UV detection.
Optimization of Reaction Conditions
Successful derivatization requires balancing reactivity with analyte stability. Do not arbitrarily guess parameters; use the mechanistic rationale below to guide your experimental design.
| Parameter | Recommended Condition | Mechanistic Rationale |
| Solvent | Acetonitrile (ACN) or Acetone | Causality: Aprotic solvents prevent solvolysis (hydrolysis/alcoholysis) of the benzyl bromide reagent. Protic solvents will consume FBBB and create massive interfering byproducts[1]. |
| Base | Causality: Deprotonates the target analyte (e.g., converting R-COOH to R-COO⁻), significantly increasing its nucleophilicity for the | |
| Catalyst | Potassium Iodide (KI) or 18-Crown-6 | Causality: KI converts the bromide to a more reactive iodide in situ (Finkelstein reaction)[3]. Crown ethers solvate the |
| Temperature | 60 °C – 80 °C | Causality: Provides the necessary activation energy to overcome the steric hindrance of the bulky FBBB reagent during the transition state[1]. |
| Time | 30 – 60 minutes | Causality: Ensures quantitative conversion. Extended times at high heat may lead to the degradation of thermally labile analytes. |
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure trustworthiness in your data, this protocol is designed as a self-validating system . It includes internal controls to differentiate true analytical signals from reagent artifacts.
Step 1: Sample & IS Preparation Spike your biological/environmental sample with a stable isotope-labeled Internal Standard (IS) prior to extraction. This corrects for any variations in derivatization efficiency. Dissolve the dried extract in 100 µL of strictly anhydrous Acetonitrile (ACN).
Step 2: Reagent Addition Add 50 µL of a 10 mM FBBB solution (prepared fresh in anhydrous ACN).
Step 3: Catalyst & Base Addition
Add 10 mg of anhydrous
Step 4: Incubation Seal the reaction vial tightly and incubate in a thermoshaker at 60 °C for 45 minutes at 800 rpm.
Step 5: Quenching Cool the vial to room temperature. Add 50 µL of ultra-pure water. This step intentionally hydrolyzes any unreacted FBBB into 4-(4-fluorobenzoyl)benzyl alcohol, preventing it from continuously reacting inside the autosampler or precipitating on the LC column.
Step 6: Centrifugation Centrifuge at 12,000 x g for 5 minutes to pellet the insoluble carbonate and halide salts. Transfer the supernatant to an autosampler vial.
Step 7: System Validation (The Reagent Blank) Critical Step: Always prepare and inject a "Reagent Blank" (following Steps 1-6 but substituting the sample extract with pure ACN) alongside your samples. This validates the system by mapping the exact retention times of reagent hydrolysis artifacts, ensuring they are not misidentified as target analytes.
Troubleshooting Guides & FAQs
Q: Why is my derivatization yield exceptionally low, even after 60 minutes of incubation? A: Low yields in benzyl halide derivatizations are most commonly caused by residual water in your sample matrix acting as a competing nucleophile. Ensure all solvents are strictly anhydrous. To force the reaction, consider adding a phase-transfer catalyst like 18-crown-6[4] or utilizing Potassium Iodide (KI) to accelerate the reaction via in situ formation of the more reactive benzyl iodide[3].
Q: I am observing multiple chromatographic peaks for a single primary amine analyte. What is happening?
A: Primary amines (
Q: There is a massive, broad interfering peak eluting near the solvent front that masks my early-eluting analytes. How do I remove it? A: This is the hydrolyzed reagent byproduct (4-(4-fluorobenzoyl)benzyl alcohol). Because FBBB is added in large molar excess to drive the reaction, its byproducts can easily saturate the detector. You can resolve this by optimizing your chromatographic gradient (starting with a lower organic percentage to retain the analytes while washing out the polar byproducts) or by implementing a post-derivatization Solid-Phase Extraction (SPE) cleanup step prior to injection.
Q: Can I use protic solvents like methanol or ethanol for the reaction? A: Absolutely not. Protic solvents will rapidly react with FBBB to form methyl or ethyl ethers, completely consuming the derivatization reagent before it has a chance to react with your analyte. Always use polar aprotic solvents such as Acetonitrile (ACN) or Acetone[1].
References[1] Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis | Source: SciSpace | URL:View Source[3] Title: A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances | Source: ResearchGate | URL:View Source[2] Title: Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices | Source: PMC / NIH | URL:View Source[4] Title: Pentafluorobenzyl bromide (PFBBr) Product Information | Source: Sigma-Aldrich (Supelco) | URL:View Source
Sources
Overcoming solubility issues of 4-(4-Fluorobenzoyl)benzyl bromide in aqueous solutions
Executive Summary & Compound Profile
4-(4-Fluorobenzoyl)benzyl bromide (also known as 4-(bromomethyl)-4'-fluorobenzophenone ) is a bifunctional reagent widely used in proteomic profiling and medicinal chemistry. It combines a benzophenone photophore (for UV-induced crosslinking) with a benzyl bromide electrophile (for specific alkylation of cysteine, histidine, or lysine residues).
However, its utility is frequently compromised by two opposing physicochemical forces:
-
Extreme Hydrophobicity: The diarylketone core drives rapid precipitation in aqueous buffers (LogP ≈ 3.5–4.0).
-
Hydrolytic Instability: The benzyl bromide moiety is susceptible to hydrolysis, converting the active alkylating agent into an inactive benzyl alcohol.
This guide provides a validated technical framework to overcome these solubility barriers without sacrificing chemical reactivity.
Critical Troubleshooting & FAQs
Q1: Why does the compound precipitate immediately upon addition to my assay buffer?
Technical Insight: This is a thermodynamic "crashing out" effect. The compound is soluble in organic solvents (DMSO/DMF) but has near-zero solubility in water. When a concentrated organic stock is added rapidly to water, the local solvent environment changes faster than the solute can disperse, forcing it out of solution as a micro-precipitate. Corrective Action:
-
Never add the aqueous buffer to the organic stock.
-
Always add the organic stock to the rapidly vortexing aqueous buffer.
-
Limit the final organic co-solvent concentration to 1–5% (v/v) . If higher concentrations are needed, use the Cyclodextrin Protocol (see Section 4).
Q2: My labeling efficiency decreases drastically if I prepare the solution 30 minutes in advance. Why?
Technical Insight: You are observing hydrolysis . In aqueous media, water molecules attack the benzylic carbon (SN2 mechanism), displacing the bromide ion and forming the inactive alcohol. While the electron-withdrawing benzoyl group slightly stabilizes the molecule against SN1 pathways, the reaction remains significant at physiological pH. Corrective Action:
-
Prepare fresh: Only dilute the stock immediately before use (< 5 minutes).
-
pH Management: Hydrolysis is base-catalyzed. Keep buffers at pH < 7.5 during the mixing phase if possible. If a higher pH (e.g., pH 8.0) is required for lysine conjugation, work rapidly.
Q3: Can I use DMSO or DMF? Which is better?
Technical Insight: Both are excellent solvents for the compound, but Anhydrous DMF (Dimethylformamide) is often superior for reaction kinetics in alkylation. However, DMSO (Dimethyl Sulfoxide) is generally more biocompatible for cell-based assays. Critical Warning: DMSO can act as a nucleophile (Swern-type side reactions) or radical scavenger, potentially interfering with the photo-crosslinking step. Recommendation: Use DMF for pure protein labeling. Use DMSO for cellular assays, but ensure it is fresh and anhydrous.
Q4: Is there a way to keep it soluble without high organic solvent percentages?
Technical Insight: Yes. The benzophenone moiety is a perfect "guest" for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the benzophenone, shielding it from water while keeping the benzyl bromide exposed or in dynamic equilibrium for reaction. Recommendation: See the Cyclodextrin Inclusion Protocol in Section 4.
Experimental Protocols
Protocol A: The "Solvent-Drop" Method (Standard)
Best for: Short-term experiments, robust proteins, simple buffers.
-
Stock Preparation: Dissolve 4-(4-Fluorobenzoyl)benzyl bromide in anhydrous DMF to a concentration of 10–50 mM .
-
Note: Store this stock at -20°C with desiccant. It is stable for months if kept dry.
-
-
Buffer Prep: Aliquot your aqueous buffer (e.g., PBS, pH 7.4) into a vortex tube.
-
Rapid Dilution:
-
Set the vortex mixer to medium-high speed.
-
While vortexing the buffer, slowly inject the required volume of stock solution directly into the center of the vortex.
-
Do not touch the side of the tube with the pipette tip (this causes local precipitation).
-
-
Immediate Use: Use the solution within 10 minutes .
Protocol B: The Cyclodextrin Inclusion Method (Advanced)
Best for: Cell culture, sensitive proteins, long-incubation assays.
-
Carrier Solution: Prepare a 10% (w/v) HP-β-CD solution in water or buffer. Filter sterilize (0.22 µm).
-
Complexation:
-
Dissolve the compound in a minimal amount of acetone or methanol (volatile solvent).
-
Add the volatile stock to the 10% HP-β-CD solution dropwise.
-
Stir open-capped at room temperature for 2–4 hours to allow the volatile solvent to evaporate and the inclusion complex to form.
-
Result: A clear, aqueous solution of the solubilized reagent.
-
-
Validation: Centrifuge at 10,000 x g for 5 minutes to remove any non-complexed precipitate. Use the supernatant.
Data & Reference Tables
Table 1: Solvent Compatibility & Solubility Limits
| Solvent System | Max Solubility (approx.) | Stability (Hydrolysis) | Biological Compatibility | Recommended Use |
| Anhydrous DMF | > 100 mM | High (Stable) | Low (Toxic > 1%) | Primary Stock |
| Anhydrous DMSO | > 100 mM | Moderate | Medium (Toxic > 5%) | Cell Assays |
| PBS (pH 7.4) | < 10 µM | Low (t1/2 ≈ 1–2 hrs) | High | Final Assay |
| 10% HP-β-CD | ~ 1–5 mM | High (Shielded) | High | Sensitive Assays |
Table 2: Estimated Hydrolysis Kinetics (pH Dependence)
Based on general benzyl bromide reactivity profiles.
| pH Condition | Estimated Half-Life (t1/2) | Operational Window |
| pH 5.0 (Acetate) | > 24 Hours | Excellent for storage/mixing |
| pH 7.4 (PBS) | ~ 60–120 Minutes | Good for rapid labeling |
| pH 8.5 (Carbonate) | < 20 Minutes | Critical: Mix & React immediately |
Visual Workflows
Figure 1: Solubilization Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization protocol based on assay requirements.
Figure 2: Hydrolysis vs. Labeling Pathway
Caption: Kinetic competition between the desired protein labeling (green) and the parasitic hydrolysis reaction (red).
References
-
PubChem. (n.d.). 4-Fluorobenzyl bromide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Grounding: Provides baseline physicochemical properties for benzyl bromide derivatives, including LogP and reactivity profiles.
-
Royal Society of Chemistry. (2009). Synthesis of 4-bromomethyl-4'-fluorobenzophenone. Molecular BioSystems. Retrieved October 26, 2023, from [Link]
- Grounding: Confirms the synthesis and structure of the specific benzophenone-benzyl bromide probe.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved October 26, 2023, from [Link]
- Grounding: Validates the use of HP-β-CD for solubilizing hydrophobic drugs and benzophenone deriv
- Grounding: General reference for the hydrolytic instability of benzyl halides in aqueous solutions.
Technical Support Center: HPLC Analysis of 4-(4-Fluorobenzoyl)benzyl Bromide Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with highly reactive alkylating agents.
Core Principles: The Causality of Instability
To successfully analyze 4-(4-Fluorobenzoyl)benzyl bromide, one must first understand its chemical nature. The molecule is bifunctional:
-
The Chromophore: The 4-fluorobenzoyl group provides a highly conjugated
system, making it an excellent candidate for UV detection (optimal absorption at ~254 nm)[1]. -
The Reactive Center: The benzyl bromide moiety is a potent electrophile. The benzylic carbon is highly susceptible to nucleophilic attack due to the excellent leaving-group ability of the bromide ion and the resonance stabilization of the resulting benzylic carbocation.
When exposed to protic solvents (e.g., methanol, ethanol, water), the compound undergoes rapid solvolysis via
Fig 1: Solvolysis degradation pathways of benzyl bromide in protic solvents.
Troubleshooting FAQs
Q: I prepared my analytical standard in HPLC-grade methanol, but I see two distinct peaks in my chromatogram. Why? A: This is a classic case of methanolysis. Methanol is a strong nucleophile that readily displaces the bromide leaving group. By dissolving your standard in methanol, you have inadvertently synthesized the methyl ether derivative directly in the autosampler vial. Corrective Action: Never use protic solvents for the sample preparation of reactive alkyl halides. Use 100% Acetonitrile (a polar aprotic solvent) as the sample diluent, which lacks a nucleophilic hydroxyl group[4].
Q: My peak area decreases by 15% every hour while sitting in the autosampler, even when dissolved in Acetonitrile. A: While acetonitrile does not react with the benzyl bromide, ambient moisture condensation or residual water in the vial can initiate hydrolysis. Furthermore, if your autosampler is set to room temperature, the kinetic rate of hydrolysis is accelerated. Corrective Action: Set the autosampler thermostat to 4°C to suppress thermal degradation kinetics. Ensure vials are tightly sealed with PTFE-lined septa to prevent moisture ingress.
Q: I am using a Water/Methanol gradient and observing severe peak tailing and poor mass balance.
A: Methanol in the mobile phase reacts with the analyte on-column under the high-pressure conditions of the HPLC. The highly polar degradation products elute at different retention times, ruining mass balance. Furthermore, unendcapped silanols on the stationary phase can interact with the halogenated moiety.
Corrective Action: Switch the organic modifier from Methanol to Acetonitrile. Use a weakly acidic aqueous phase (e.g., 0.1% Formic Acid) to protonate residual silanols (reducing tailing) and suppress the concentration of hydroxide ions (
Quantitative Data: Solvent Kinetics
Understanding the half-life (
| Solvent System | Primary Nucleophile | Degradation Product | Estimated | Analytical Verdict |
| 100% Methanol | Benzyl methyl ether | < 30 min | ❌ Critical Failure | |
| 50:50 Water:Methanol | Benzyl alcohol, methyl ether | < 15 min | ❌ Critical Failure | |
| 100% Acetonitrile | None (Aprotic) | Intact Analyte | > 48 hours | ✅ Optimal Diluent |
| 50:50 Water:Acetonitrile (pH 7.0) | Benzyl alcohol | ~ 2-4 hours | ⚠️ Marginal Stability | |
| 50:50 Water:Acetonitrile (pH 2.7) | Benzyl alcohol | > 12 hours | ✅ Validated Mobile Phase |
Experimental Protocol: Optimized Workflow
To ensure a self-validating system, follow this step-by-step methodology designed to preserve the integrity of 4-(4-Fluorobenzoyl)benzyl bromide throughout the analytical run.
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of 4-(4-Fluorobenzoyl)benzyl bromide into a dry 10 mL volumetric flask.
-
Dissolve and make up to volume using strictly anhydrous HPLC-grade Acetonitrile . Do not use aqueous buffers for dilution.
Step 2: Chromatographic Setup
-
Column: Install a heavily end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). End-capping is critical to shield the reactive analyte from acidic silanol groups.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Gradient: Program a gradient from 40% B to 90% B over 10 minutes to ensure rapid elution, minimizing the analyte's residence time in the aqueous environment.
-
Flow Rate: 1.0 mL/min.
-
Temperatures: Set the column oven to 25°C (do not exceed 30°C to limit on-column hydrolysis) and the autosampler to 4°C.
Step 3: Detection & Validation
-
Set the UV-Vis Diode Array Detector (DAD) to 254 nm to capture the maximum absorbance of the fluorobenzoyl chromophore.
-
Self-Validation Check: Inject the same standard preparation at
, , and . The Relative Standard Deviation (RSD) of the peak area must be to validate the absence of pre-column degradation.
Fig 2: Optimized self-validating HPLC workflow for reactive alkyl halides.
References
- Source: PMC / nih.
- Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound Source: Oxford Academic URL
- Sample Preparation Fundamentals for Chromatography Source: Agilent Technologies URL
- UV-Vis absorption and photoluminescence spectra of H3T-4-FOP Source: ResearchGate URL
Sources
Technical Support Center: Troubleshooting Steric Hindrance in Reactions with 4-(4-Fluorobenzoyl)benzyl Bromide
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering low yields, sluggish kinetics, or competing side reactions when utilizing 4-(4-Fluorobenzoyl)benzyl bromide as an electrophilic building block.
While primary benzyl halides are typically highly reactive, the extended steric bulk of the diarylketone system can severely impede nucleophilic attack. Below, we provide mechanistically grounded diagnostics, validated protocols, and troubleshooting strategies to optimize your synthetic workflows.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q: Why am I observing poor conversion despite 4-(4-Fluorobenzoyl)benzyl bromide being a primary alkyl halide?
A: Bimolecular nucleophilic substitution (SN2) requires a concerted backside attack, where the nucleophile approaches 180° from the leaving group, passing through a tight trigonal bipyramidal transition state[1]. While the benzylic carbon itself is primary, the bulky 4-fluorobenzoyl group creates a significant "steric cone." When paired with a sterically demanding nucleophile (e.g., a secondary amine, a bulky alkoxide, or a macrocycle), the combined steric clash dramatically raises the activation energy (
Q: How does solvent choice influence the steric profile of my nucleophile? A: Solvents dictate the hydrodynamic radius of your nucleophile. In polar protic solvents (like ethanol or methanol), anionic nucleophiles are heavily solvated via hydrogen bonding, which effectively increases their steric bulk and dampens their reactivity. Switching to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) strips away this solvation shell. This leaves a "naked," highly reactive nucleophile that can more easily navigate the sterically encumbered environment of the benzyl bromide[3].
Q: What is the mechanistic advantage of adding Sodium Iodide (NaI) to the reaction? A: This technique leverages the Finkelstein reaction[4]. By adding catalytic or stoichiometric NaI, the benzyl bromide is converted in situ to a benzyl iodide. Iodide is a vastly superior leaving group due to its larger size and higher polarizability, which significantly lowers the transition state energy of the subsequent SN2 attack by your bulky nucleophile[5]. This thermodynamic advantage effectively compensates for the steric penalty imposed by the diarylketone system.
Part 2: Troubleshooting Guide
Issue 1: Complete Reaction Stalling with Secondary Amines
-
Root Cause: The steric clash between the amine's alkyl substituents and the 4-fluorobenzoyl moiety prevents the formation of the SN2 transition state.
-
Validated Solution: Implement in situ Finkelstein catalysis. Add 0.2–1.0 equivalents of NaI or Tetrabutylammonium Iodide (TBAI) to the reaction mixture 30 minutes prior to introducing the amine. This lowers the activation barrier by substituting the bromide for a more labile iodide[5].
Issue 2: High Rates of Hydrolysis or Side-Product Formation
-
Root Cause: When the primary SN2 pathway is sterically blocked, bulky nucleophiles often act as bases. While elimination (E2) is impossible here (no
-hydrogens), the basic environment can lead to hydrolysis of the bromide or unwanted aldol-type condensations at the ketone. -
Validated Solution: Ensure strictly anhydrous conditions. Swap inorganic carbonate bases (which can carry moisture) for non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA). DIPEA effectively sponges the generated HBr without competing for the electrophilic benzylic carbon.
Part 3: Quantitative Data & Kinetic Impact
To aid in experimental design, the following table summarizes the relative kinetic impacts of modifying the reaction environment to overcome steric hindrance.
| Parameter | Sub-Optimal Condition | Optimized Condition | Kinetic / Yield Impact | Mechanistic Rationale |
| Solvent | Polar Protic (EtOH) | Polar Aprotic (DMF) | ~10³x rate increase | Desolvation of the nucleophile reduces its effective hydrodynamic radius, allowing closer approach. |
| Leaving Group | Bromide (-Br) | Iodide (-I) | ~10²x rate increase | Lower C-I bond dissociation energy and higher polarizability lower the transition state barrier. |
| Base | K₂CO₃ (Suspension) | DIPEA (Homogeneous) | +40% Yield | Prevents competing side reactions (e.g., hydrolysis) and ensures homogeneous deprotonation. |
Part 4: Validated Experimental Protocols
Protocol: Finkelstein-Assisted Alkylation of Bulky Amines
This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the internal TLC checks confirm the required mechanistic intermediates.
Reagents:
-
4-(4-Fluorobenzoyl)benzyl bromide (1.0 eq)
-
Bulky Secondary Amine (1.2 eq)
-
Sodium Iodide (NaI, anhydrous) (0.5 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF (0.1 M relative to bromide)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add 4-(4-Fluorobenzoyl)benzyl bromide and anhydrous DMF. Stir until completely dissolved.
-
Halogen Exchange (Finkelstein): Add anhydrous NaI (0.5 eq) to the solution. Stir at room temperature for 30–45 minutes.
-
Self-Validation Check (Crucial): Monitor the formation of the benzyl iodide intermediate via TLC (Hexanes:EtOAc 9:1). The benzyl iodide will appear as a slightly less polar spot compared to the starting bromide. Causality note: Allowing this equilibrium to establish before adding the amine ensures the lowest possible activation energy for the subsequent step.
-
Nucleophilic Attack: Once the iodide intermediate is confirmed, add DIPEA (2.0 eq) followed dropwise by the bulky secondary amine (1.2 eq).
-
Thermal Activation: Elevate the temperature to 60°C. The superior leaving group ability of the iodide will now facilitate the substitution despite the steric bulk. Stir for 4–6 hours, monitoring by TLC until the intermediate iodide spot is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
Part 5: Reaction Workflows & Mechanistic Visualization
Workflow for mitigating steric hindrance in SN2 reactions.
Finkelstein catalytic cycle lowering the SN2 activation energy barrier.
References
-
The SN2 Reaction Mechanism - Master Organic Chemistry Master Organic Chemistry[Link]
-
Finkelstein Reaction - SATHEE IIT Kanpur [Link]
-
Steric Hindrance in SN2 and SN1 Reactions Chemistry Steps[Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent National Institutes of Health (PMC)[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Stoichiometry for Complete Reaction with 4-(4-Fluorobenzoyl)benzyl Bromide
Audience: Researchers, scientists, and drug development professionals. Subject: Alkylation workflows, stoichiometry optimization, and troubleshooting side reactions.
Core Principles of 4-(4-Fluorobenzoyl)benzyl Bromide Alkylation
4-(4-Fluorobenzoyl)benzyl bromide is a highly reactive, bifunctional electrophile frequently utilized in medicinal chemistry to install a rigid, lipophilic pharmacophore. Because the benzylic position is heavily activated for
Troubleshooting Guides & FAQs
Q1: I am using a precise 1:1 stoichiometry of my primary amine to 4-(4-Fluorobenzoyl)benzyl bromide, but my LC-MS shows a mixture of unreacted starting material, secondary amine, and over-alkylated tertiary amine. Why is the reaction not stopping at the secondary amine?
Causality & Solution: This is a classic kinetic issue known as the "runaway train" of amine alkylation[2]. When your primary amine reacts with the benzyl bromide, it forms a secondary ammonium salt. A rapid acid-base equilibration with the remaining primary amine yields the neutral secondary amine[2]. Because the newly formed secondary amine possesses an electron-donating alkyl group, it is a stronger nucleophile than your starting primary amine[2]. Consequently, it outcompetes the primary amine for the remaining electrophile, leading to over-alkylation[2].
Optimization: To achieve chemoselective mono-alkylation, alter your base rather than just the stoichiometry. Switch to a Cesium-based catalyst (e.g.,
Q2: My target is a tertiary amine (starting from a secondary amine). I am using 1.0 equivalent of the bromide, but the reaction stalls at 85% conversion. How do I drive it to completion?
Causality & Solution: Secondary amines are sterically hindered, which increases the activation energy required for the
Q3: I am observing a significant byproduct mass corresponding to 4-(4-Fluorobenzoyl)benzyl alcohol. How do I prevent this hydrolysis? Causality & Solution: Benzyl bromides are highly susceptible to nucleophilic attack by adventitious water, a side reaction accelerated by the presence of basic carbonates or hydroxides[3]. Optimization: Implement a self-validating anhydrous system. Pre-dry your solvents over activated 3Å/4Å molecular sieves. Furthermore, adding powdered 4Å molecular sieves directly into the reaction mixture not only scavenges trace water but has been empirically shown to accelerate the desired N-alkylation by maintaining a strictly anhydrous microenvironment[3].
Stoichiometry & Condition Optimization Matrix
The following table summarizes the optimized quantitative parameters based on your specific synthetic goal.
| Starting Nucleophile | Synthetic Goal | Equivalents of Bromide | Base (Eq) | Solvent | Additive | Expected Conversion |
| Primary Amine | Secondary Amine (Mono-alkylation) | 1.0 eq | DMF (0.2 M) | 4Å Molecular Sieves | > 95% (High Chemoselectivity) | |
| Secondary Amine | Tertiary Amine (Complete Alkylation) | 1.15 - 1.2 eq | MeCN (0.5 M) | None | > 99% (Complete Conversion) | |
| Phenol / Alcohol | Ether Formation | 1.2 - 1.5 eq | THF (0.3 M) | TBAI (0.1 eq) | > 95% (O-Alkylation) |
(Note: For O-alkylation of alcohols, maintaining the base stoichiometry strictly between 1.1 and 1.5 equivalents prevents base-catalyzed degradation of the electrophile while ensuring complete deprotonation[5].)
Experimental Workflow: Synthesis of a Tertiary Amine
This self-validating protocol is designed for the complete conversion of a precious secondary amine using 4-(4-Fluorobenzoyl)benzyl bromide.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (
). -
Reagent Loading: Add the secondary amine (1.0 mmol, 1.0 eq) and anhydrous
(276 mg, 2.0 mmol, 2.0 eq) to the flask. -
Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN, 2.0 mL) to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes to allow for pre-equilibration.
-
Electrophile Addition: Dissolve 4-(4-Fluorobenzoyl)benzyl bromide (337 mg, 1.15 mmol, 1.15 eq) in 1.0 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.
-
Reaction Monitoring (Self-Validation): Heat the reaction to 60 °C. Sample 5
of the reaction mixture every 2 hours, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is self-validating when the secondary amine peak completely disappears (typically 4-6 hours). -
Quench & Workup: Cool to room temperature. Quench with saturated aqueous
(5 mL) to neutralize the base and destroy any trace unreacted benzyl bromide. Extract with Ethyl Acetate ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Mechanistic Workflow & Decision Tree
Decision tree for optimizing stoichiometry and conditions based on nucleophile type.
References
-
Alkylation of Amines (Sucks!) , Master Organic Chemistry. 2
-
A Brief Introduction to Chemical Reaction Optimization , ACS Publications. 1
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines , Academia.edu. 3
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives , Diva-portal.org. 5
-
Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: "Low Waste" Alkyl Halide Synthesis , ChemRxiv. 4
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted 4-(4-Fluorobenzoyl)benzyl Bromide
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the post-reaction purification of mixtures containing unreacted 4-(4-Fluorobenzoyl)benzyl bromide .
As an alkylating agent, 4-(4-Fluorobenzoyl)benzyl bromide is highly electrophilic. The benzylic carbon is highly susceptible to nucleophilic attack—a reactivity that is further enhanced by the strong electron-withdrawing nature (via resonance and induction) of the para-fluorobenzoyl group. While this makes it an excellent reagent for N- or O-alkylation, it is typically used in slight stoichiometric excess to drive reactions to completion. The resulting unreacted bromide is highly lipophilic, lacks ionizable functional groups, and frequently co-elutes with target products during standard silica gel chromatography.
This guide provides field-proven, self-validating methodologies to chemically scavenge and remove this impurity without relying on tedious chromatographic separations.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 4-(4-Fluorobenzoyl)benzyl bromide persist in the organic layer after a standard aqueous workup? A: The molecule is entirely neutral and highly lipophilic. Because it lacks any ionizable functional groups (like basic amines or acidic phenols), it cannot be protonated or deprotonated to form a water-soluble salt. Consequently, it will always partition into the organic phase during standard liquid-liquid extraction.
Q2: My alkylated product and the unreacted bromide co-elute on silica gel. What is the most efficient way to remove it without chromatography? A: The most efficient method is chemical scavenging . By introducing a highly reactive, sacrificial nucleophile into the crude mixture, you can force a reaction with the unreacted benzylic bromide. If you use a 1, the bromide becomes covalently tethered to an insoluble resin that can simply be filtered away[1]. Alternatively, using a small, water-soluble amine (like ethanolamine) converts the lipophilic bromide into a highly polar adduct that can be washed away in an acidic aqueous phase.
Q3: How do I prevent the scavenger from reacting with my desired product? A: Scavengers like PS-Trisamine (Polymer-Supported Trisamine) are highly selective for strong electrophiles (such as acid chlorides, sulfonyl chlorides, and reactive alkyl halides). Assuming your desired product is a stable tertiary amine, ether, or amide, it will not react with the nucleophilic scavenger.
Part 2: Chemical Scavenging Workflows
To determine the best approach for your specific reaction mixture, follow the logical decision tree below.
Decision tree for selecting the optimal scavenging method for unreacted benzyl bromide.
Protocol A: Solid-Phase Scavenging using Polymer-Supported Trisamine (PS-Trisamine)
Causality & Mechanism: PS-Trisamine contains primary amines tethered to a cross-linked polystyrene backbone. The primary amines act as powerful nucleophiles, reacting with the highly electrophilic benzylic carbon of 4-(4-Fluorobenzoyl)benzyl bromide via an SN2 mechanism. Because the reagent is solid-supported, the reaction is limited by diffusion into the polymer matrix. To overcome this and ensure pseudo-first-order kinetics, a large stoichiometric excess (3 to 6 equivalents) of the resin is required. Once reacted, the bromide is covalently bound to the insoluble resin, allowing for removal via simple physical filtration[1].
Step-by-Step Methodology:
-
Preparation: Following the completion of your primary alkylation reaction, dilute the crude organic mixture with a solvent that swells polystyrene effectively (e.g., Dichloromethane, THF, or DMF).
-
Addition: Add 3.5 to 5.0 equivalents of PS-Trisamine resin (typical loading capacity is 3.0–4.0 mmol/g) relative to the estimated amount of unreacted bromide.
-
Agitation: Agitate the mixture at 25 °C to 50 °C for 2 to 4 hours. Critical Note: Do not use a magnetic stir bar, as the grinding action will mechanically degrade the resin beads and clog your filters. Use an orbital shaker or an overhead stirrer. In some medicinal chemistry applications, heating the mixture to 70 °C for 2 hours can rapidly drive the scavenging to completion[2].
-
Self-Validation Checkpoint: Before proceeding to filtration, you must validate the complete consumption of the electrophile. Spot the supernatant on a silica TLC plate alongside a pure reference standard of 4-(4-Fluorobenzoyl)benzyl bromide. Visualize under short-wave UV light (254 nm). Do not proceed to step 5 until the reference spot is completely absent from the reaction mixture lane.
-
Filtration: Filter the mixture through a sintered glass fritted funnel. Wash the resin bed thoroughly with DCM and Methanol to recover any non-specifically bound product. Concentrate the combined filtrates under reduced pressure to yield the purified product[2].
Step-by-step workflow for the solid-phase scavenging of electrophiles using PS-Trisamine.
Protocol B: Solution-Phase Scavenging via Liquid-Liquid Extraction (Ethanolamine Quench)
Causality & Mechanism: If solid-supported reagents are unavailable or the reaction scale is too large, a highly polar, water-soluble primary amine like ethanolamine can be used. Ethanolamine reacts with the lipophilic bromide to form a secondary amine adduct. This new adduct contains a basic nitrogen and a hydroxyl group, drastically lowering its logP. During an acidic aqueous wash, the basic nitrogen is protonated, forcing the scavenged adduct entirely into the aqueous layer while your neutral (or less basic) product remains in the organic phase.
Step-by-Step Methodology:
-
Quenching: Add 5 to 10 equivalents of ethanolamine directly to the crude organic reaction mixture.
-
Reaction: Stir vigorously at room temperature for 1 to 2 hours. The high excess of ethanolamine drives the SN2 reaction to completion rapidly.
-
Self-Validation Checkpoint: Monitor the disappearance of the 4-(4-Fluorobenzoyl)benzyl bromide via LC-MS or TLC (UV 254 nm). Ensure the starting material peak is fully consumed before proceeding.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional organic solvent (e.g., Ethyl Acetate) and wash the organic layer with 1M HCl (or 10% aqueous citric acid if your target product is mildly acid-sensitive). The acid protonates the ethanolamine-bromide adduct, extracting it into the aqueous layer.
-
Phase Separation: Separate the layers. Wash the organic phase once with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Part 3: Quantitative Comparison of Scavenging Methods
To assist in experimental design, the following table summarizes the quantitative metrics and operational parameters of the discussed removal methods.
| Removal Method | Reagent / Material | Typical Equivalents | Reaction / Processing Time | Scalability | Key Advantage |
| Solid-Phase Scavenging | PS-Trisamine Resin (3-4 mmol/g) | 3.0 – 6.0 eq | 2.0 – 4.0 hours | Low to Medium (1 mg – 10 g) | No aqueous workup required; highly selective. |
| Solution-Phase Scavenging | Ethanolamine + 1M HCl wash | 5.0 – 10.0 eq | 1.0 – 2.0 hours | High (>10 g to kg scale) | Cost-effective for large scale; utilizes standard lab reagents. |
| Chromatography (Control) | Silica Gel (230-400 mesh) | ~30-50x mass of crude | 2.0 – 6.0 hours | Medium | Separates multiple impurities simultaneously; no chemical alteration. |
Part 4: References
-
Scavenger Resins - Amerigo Scientific Source: Amerigo Scientific URL:
-
Argonaut Quest Training Workshop 2 Source: ArtisanTG / Argonaut Technologies URL:
-
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry - ACS Publications URL:
Sources
Validation & Comparative
Validation of an analytical method for the quantification of 4-(4-Fluorobenzoyl)benzyl bromide
Advanced Validation Guide: UPLC vs. HPLC Quantification of 4-(4-Fluorobenzoyl)benzyl bromide
Executive Summary
4-(4-Fluorobenzoyl)benzyl bromide is a critical electrophilic intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Due to the highly reactive nature of the benzylic bromide moiety, accurate quantification is challenging. The compound is prone to rapid nucleophilic substitution—particularly hydrolysis—forming 4-(4-fluorobenzoyl)benzyl alcohol. This guide provides drug development professionals with a self-validating, highly trustworthy protocol for intermediate release testing, objectively comparing a modernized Ultra-Performance Liquid Chromatography (UPLC) method against traditional High-Performance Liquid Chromatography (HPLC) techniques.
Mechanistic Rationale & The Need for Specificity
The primary analytical challenge in quantifying 4-(4-Fluorobenzoyl)benzyl bromide lies in the molecule's susceptibility to solvolysis. If protic solvents (like methanol or water) are used as sample diluents or if the chromatographic run time is excessively long, the bromide undergoes spontaneous substitution.
Hydrolytic degradation pathway of 4-(4-Fluorobenzoyl)benzyl bromide requiring baseline resolution.
To ensure scientific integrity, the analytical method must be a self-validating system capable of baseline-resolving the parent bromide from its alcohol degradant. Traditional HPLC utilizing older 5 µm silica-based C18 columns often exhibits peak tailing due to secondary interactions between the reactive bromide and residual surface silanols. This tailing obscures the resolution of closely eluting impurities and artificially lowers recovery rates.
By upgrading to UPLC with sub-2 µm Bridged Ethyl Hybrid (BEH) particles, we eliminate silanol activity and exponentially increase theoretical plate count. This causality—reducing surface activity to preserve reactive analytes while utilizing aprotic conditions—forms the basis of our comparative method.
Comparative Methodological Framework
The following table objectively compares the traditional HPLC approach with the optimized UPLC method, explaining the causality behind each experimental choice.
| Parameter | Traditional HPLC Method | Optimized UPLC Method | Rationale for Change |
| Column | Standard C18 (250 x 4.6 mm, 5 µm) | BEH C18 (100 x 2.1 mm, 1.7 µm) | BEH reduces silanol interactions; 1.7 µm increases efficiency. |
| Mobile Phase | Water / Methanol (Gradient) | 0.1% Formic Acid (aq) / Acetonitrile | Acetonitrile prevents on-column methanolysis of the bromide. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Scaled for 2.1 mm ID column, reducing solvent consumption. |
| Run Time | 25 minutes | 6 minutes | Sub-2 µm particles allow higher linear velocities without losing resolution. |
| Sample Diluent | 50:50 Water:Methanol | 100% Acetonitrile (Aprotic) | Prevents sample degradation in the autosampler prior to injection. |
Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)
The validation of this UPLC method was executed in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[1],[2].
ICH Q2(R2) aligned analytical validation workflow for intermediate quantification.
Phase 1: Sample Preparation & System Suitability Testing (SST)
-
Diluent Selection: Dispense 100% HPLC-grade Acetonitrile. (Crucial Causality: Do not introduce water or alcohols, as protic solvents will initiate nucleophilic substitution before the sample reaches the column).
-
Standard Preparation: Accurately weigh 10.0 mg of 4-(4-Fluorobenzoyl)benzyl bromide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to yield a 100 µg/mL stock solution.
-
SST Execution: Inject the standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.
Phase 2: Specificity & Selectivity According to ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as degradation products[2].
-
Inject a blank (Acetonitrile) to confirm no baseline interference from the diluent or system.
-
Prepare a spiked solution containing 100 µg/mL of the bromide standard and 10 µg/mL of the synthesized 4-(4-fluorobenzoyl)benzyl alcohol impurity.
-
Inject the spiked solution and calculate the resolution (
). An confirms self-validating baseline separation.
Phase 3: Linearity, Accuracy, and Precision
-
Linearity: Prepare five calibration standards ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Inject each in triplicate and plot peak area versus concentration to verify proportional response.
-
Accuracy (Recovery): Spike known quantities of the bromide standard into a synthetic matrix at 50%, 100%, and 150% levels. Prepare three replicates per level and calculate the percentage recovery to ensure no analyte is lost to on-column degradation.
-
Precision: For repeatability, prepare six independent 100 µg/mL sample solutions and inject them sequentially. For intermediate precision, have a second analyst perform the same procedure on a different day using a different UPLC system[3].
Comparative Performance Data
The experimental data validates the superiority of the UPLC method over the traditional HPLC approach. The UPLC method not only met all ICH Q2(R2) acceptance criteria but also demonstrated significantly tighter precision and higher recovery rates due to the elimination of artifactual hydrolysis.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Traditional HPLC Results | Optimized UPLC Results |
| Specificity (Resolution) | |||
| Linearity ( | |||
| Accuracy (Mean Recovery) | |||
| Repeatability (%RSD) | |||
| Intermediate Precision | |||
| Limit of Quantitation (LOQ) | Signal-to-Noise |
Conclusion
The quantification of highly reactive intermediates like 4-(4-Fluorobenzoyl)benzyl bromide requires analytical methods that prioritize chemical stability and chromatographic inertness. By transitioning from a traditional methanolic HPLC method to an aprotic UPLC method utilizing BEH technology, we successfully eliminated artifactual hydrolysis and silanol-induced peak tailing. The resulting method is fully validated under ICH Q2(R2) guidelines[2],[3], providing researchers with a robust, trustworthy protocol that ensures accurate downstream API synthesis.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) European Medicines Agency (EMA) URL:[Link]
-
Validation of Analytical Procedures Training Module 2: Fundamental principles of ICH Q2(R2) International Council for Harmonisation (ICH) URL: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]
Sources
Comparative study of the reactivity of 4-(4-Fluorobenzoyl)benzyl bromide and benzyl bromide
Topic: Comparative study of the reactivity of 4-(4-Fluorobenzoyl)benzyl bromide and benzyl bromide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.
Executive Summary
This guide provides a technical comparison between Benzyl Bromide (a standard alkylating agent) and 4-(4-Fluorobenzoyl)benzyl bromide (a specialized bifunctional linker). While both share the fundamental reactivity of an
-
Benzyl Bromide: The "gold standard" for simple benzylation. High reactivity, liquid state, and low cost make it ideal for protecting group chemistry (
). -
4-(4-Fluorobenzoyl)benzyl bromide: A high-value photoaffinity probe . It combines an alkylating handle (benzyl bromide) with a photo-activatable pharmacophore (fluorobenzophenone). Its reactivity is modulated by the electron-withdrawing nature of the ketone, making it a distinct electrophile in drug discovery workflows.
Chemical Identity & Physical Properties[1][2][3][4][5]
The physical state is the first practical differentiator. Benzyl bromide is a volatile lachrymator liquid, whereas the fluorobenzoyl derivative is a solid, offering easier handling but requiring solubility considerations.
| Feature | Benzyl Bromide | 4-(4-Fluorobenzoyl)benzyl bromide |
| Structure | ||
| IUPAC Name | (Bromomethyl)benzene | 4-(Bromomethyl)-4'-fluorobenzophenone |
| Molecular Weight | 171.04 g/mol | 293.13 g/mol |
| Physical State | Liquid (Clear/Yellowish) | Solid (Off-white/Pale yellow) |
| Melting Point | -3 to -4 °C | ~80–85 °C (Estimated based on analogs*) |
| Electronic Character | Neutral / Weakly Activated | Electron Deficient (EWG activated) |
| Primary Utility | Benzylation / Protecting Group | Photoaffinity Labeling / Linker Synthesis |
*Note: Non-fluorinated analog 4-(bromomethyl)benzophenone melts at 109-112°C; fluoro-substitution typically modulates lattice energy.
Reactivity Profile Analysis
Electronic Effects on Nucleophilic Substitution
The core difference in reactivity stems from the substituent at the para position.
-
Benzyl Bromide (Reference): The phenyl ring stabilizes the transition state for both
(cation stability) and (orbital overlap). It is highly reactive toward nucleophiles. -
4-(4-Fluorobenzoyl)benzyl bromide: The 4-fluorobenzoyl group is a strong Electron Withdrawing Group (EWG).
-
Hammett Effect: The carbonyl group (
) withdraws electron density from the benzyl ring. -
Impact: The EWG increases the electrophilicity of the benzylic carbon (
), theoretically accelerating reactions with strong nucleophiles (e.g., amines, thiols) compared to unsubstituted benzyl bromide, provided steric hindrance is minimal. -
Impact: The EWG destabilizes the formation of the benzylic carbocation. Consequently,
pathways (solvolysis) are significantly retarded compared to benzyl bromide.
-
Photo-Reactivity (The Bifunctional Advantage)
Unlike benzyl bromide, the fluorobenzoyl derivative possesses a "silent" reactivity that is triggered only by light.
-
Mechanism: Upon UV irradiation (~350-360 nm), the benzophenone carbonyl undergoes an
transition to a triplet diradical state. -
Specificity: This radical preferentially inserts into C-H bonds of nearby proteins or receptors (Methionine/Leucine residues), forming a covalent bond. This is the basis of Photoaffinity Labeling .
Visualizing the Reactivity Logic
The following diagram illustrates the divergent reaction pathways dictated by the electronic structure of the two compounds.
Caption: Comparative reactivity flow. Note the divergence in
Experimental Protocols
Protocol A: Synthesis of 4-(4-Fluorobenzoyl)benzyl bromide
Context: This compound is often synthesized in-house via radical bromination.
Reagents:
-
4-Methyl-4'-fluorobenzophenone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Benzoyl peroxide or AIBN (catalytic, 0.05 equiv)
-
Solvent:
or Benzotrifluoride (Greener alternative)
Workflow:
-
Dissolution: Dissolve the methyl-benzophenone precursor in the solvent under
atmosphere. -
Initiation: Add NBS and the radical initiator.
-
Reflux: Heat to reflux (typically 80°C) for 4–12 hours. Monitor by TLC (the bromide is usually less polar than the starting material).
-
Workup: Cool to 0°C to precipitate succinimide. Filter.
-
Purification: Concentrate filtrate. Recrystallize from Hexane/Ethyl Acetate or Cyclohexane.
-
Critical Check: Ensure no residual starting material remains, as separation can be difficult.
-
Protocol B: Nucleophilic Coupling (General Procedure)
Context: Attaching the linker to a drug pharmacophore containing a secondary amine.
Reagents:
-
Secondary Amine (1.0 equiv)
-
4-(4-Fluorobenzoyl)benzyl bromide (1.1 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.0 equiv) -
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Setup: In a dry flask, dissolve the amine in DMF.
-
Addition: Add the base, followed by the dropwise addition of the benzyl bromide derivative (dissolved in minimal DMF).
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Note: Unlike simple benzyl bromide, heating is rarely required due to the activated nature of the electrophile.
-
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Validation: Verify product mass (
) via LC-MS. The bromine isotope pattern (1:1 doublet) will disappear, replaced by the product mass.
Application Workflow: Photoaffinity Labeling
This diagram details how the 4-(4-Fluorobenzoyl)benzyl bromide moiety functions in a biological assay, a capability completely absent in standard benzyl bromide.
Caption: The "Bind-and-Bite" mechanism utilized by benzophenone-based probes.
References
-
Synthesis and Properties of Benzyl Bromides
- Title: Indium chloride catalysed benzyl bromin
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
- Title: 4-(Bromomethyl)
-
Hammett Equation & Electronic Effects
- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
- Source: Chemical Reviews (via USTC)
-
URL:[Link]
-
Photoaffinity Labeling Methodology
- Title: Photoaffinity Labeling in Drug Discovery.
- Source: Journal of Medicinal Chemistry (General Reference Context)
-
URL:[Link]
Cross-Validation of Results Obtained Using 4-(4-Fluorobenzoyl)benzyl Bromide Derivatization
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: High-Performance Liquid Chromatography (HPLC) Derivatization of Carboxylic Acids
Executive Summary: The Role of FBBBr in Modern Analysis
In the quantitative analysis of biologically active carboxylic acids (e.g., valproic acid, fatty acids, prostaglandins), sensitivity often hits a wall. Many of these analytes lack a strong chromophore, making direct UV detection impossible and MS ionization efficiency variable.
4-(4-Fluorobenzoyl)benzyl bromide (FBBBr) —chemically known as 4-bromomethyl-4'-fluorobenzophenone —emerges as a potent derivatization agent. By appending a high-absorptivity fluorobenzophenone moiety to the analyte, it enables nanomolar detection limits.
However, adopting a derivatization protocol requires rigorous cross-validation against established methods to satisfy GLP/GMP standards. This guide provides a structured framework to validate FBBBr derivatization against two industry standards: Phenacyl Bromide (UV Standard) and Direct LC-MS/MS (Gold Standard) .
Mechanism of Action & Chemical Grounding
The core of this protocol is an SN2 Nucleophilic Substitution . The carboxylate anion of the analyte attacks the benzylic carbon of FBBBr, displacing the bromide leaving group.
Reaction Conditions[1]
-
Catalyst: Anhydrous Potassium Carbonate (
) or 18-Crown-6 (Phase Transfer Catalyst). -
Solvent: Acetonitrile (ACN) or Acetone.
-
Temperature: 60°C – 80°C.
-
Chromophore Gain: The resulting ester inherits the 4-fluorobenzophenone group, exhibiting strong UV absorption (
) and potential for fluorescence quenching analysis.
Reaction Pathway Visualization
Caption: Figure 1. SN2 derivatization mechanism of carboxylic acids with 4-(4-Fluorobenzoyl)benzyl bromide (FBBBr).
Experimental Protocol: FBBBr Derivatization
Objective: To achieve >95% reaction yield with high reproducibility.
Materials
-
Reagent: 4-(4-Fluorobenzoyl)benzyl bromide (Synthesized or Custom Order, >98% purity).
-
Catalyst: 18-Crown-6 (10 mM in ACN).
-
Base:
(Solid, anhydrous).
Step-by-Step Workflow
-
Preparation: Dissolve the analyte (e.g., Valproic Acid standard or extract) in 100 µL of Acetonitrile.
-
Activation: Add 20 µL of 18-Crown-6 solution and 10 mg of solid
. Vortex for 30 seconds. -
Derivatization: Add 50 µL of FBBBr solution (10 mg/mL in ACN).
-
Incubation: Seal the vial and heat at 70°C for 45 minutes in a heating block.
-
Quenching: Cool to room temperature. Add 20 µL of 1% Acetic Acid to neutralize excess base.
-
Filtration: Filter through a 0.22 µm PTFE filter before HPLC injection.
Cross-Validation Strategy
To validate FBBBr, you must demonstrate that it yields results statistically equivalent to accepted methods.
Comparative Methods[2]
-
Method A (Test): FBBBr Derivatization + HPLC-UV (254 nm).
-
Method B (Reference 1): Phenacyl Bromide Derivatization + HPLC-UV (242 nm).
-
Method C (Reference 2): Underivatized LC-MS/MS (Negative Mode ESI).
Validation Metrics & Acceptance Criteria
| Parameter | FBBBr Target | Acceptance Criteria (vs. Reference) |
| Linearity ( | Equivalent or better than Method B | |
| LOD (Sensitivity) | 10x lower than Method B; comparable to Method C | |
| Recovery | Within | |
| Stability | Superior to Phenacyl esters |
Statistical Analysis Workflow (Bland-Altman)
Use this logic flow to determine if the FBBBr method is valid for routine use.
Caption: Figure 2. Decision tree for statistical cross-validation of the FBBBr method.
Comparative Performance Data
The following table synthesizes typical performance characteristics of FBBBr compared to standard alternatives for a representative analyte (e.g., Valproic Acid).
| Feature | FBBBr (Test Method) | Phenacyl Bromide (Ref A) | LC-MS/MS (Ref B) |
| Detection Mode | UV (254 nm) | UV (242 nm) | Mass Spec (MRM) |
| Molar Absorptivity ( | High ( | Moderate ( | N/A |
| LOD (Limit of Detection) | 5 ng/mL | 50 ng/mL | 1 ng/mL |
| Derivatization Time | 45 min | 60 min | None |
| Reagent Stability | High (Solid stable >1 yr) | Moderate (Hygroscopic) | N/A |
| Selectivity | High (Chromatographic) | Moderate | Very High (Mass) |
Key Insight: FBBBr offers a 10-fold sensitivity improvement over standard Phenacyl Bromide due to the enhanced chromophore of the fluorobenzophenone group, bridging the gap between HPLC-UV and LC-MS.
Troubleshooting & Optimization
-
Low Yield: If yield is <90%, ensure the reaction environment is strictly anhydrous. Water competes with the FBBBr reagent, hydrolyzing it to the corresponding alcohol.
-
Peak Broadening: The large hydrophobic FBBBr tag increases retention time significantly. Use a gradient starting at higher organic content (e.g., 50% ACN) to elute the derivative sharply.
-
Excess Reagent: The unreacted FBBBr will elute later than the analyte. Ensure your run time is long enough to wash it off the column to prevent "ghost peaks" in subsequent runs.
References
-
Structure & Synthesis
-
Synthesis of 4-bromomethyl-4'-fluorobenzophenone: Roy, B. et al. (2007). "Design and synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine". Royal Society of Chemistry Advances.
-
-
Derivatization Methodology
- Toyo'oka, T. (1999).
-
Comparison of Alkyl Halide Reagents: Santa, T. et al. (1991). "Pre-column derivatization of carboxylic acids with fluorescent reagents". Biomedical Chromatography.
-
Validation Standards
-
FDA Bioanalytical Method Validation Guidance: U.S. Food and Drug Administration. (2018). "Bioanalytical Method Validation Guidance for Industry".
-
Benchmarking the Stability of 4-(4-Fluorobenzoyl)benzyl Bromide Derivatives Against Standard Esters
Content Type: Technical Comparison Guide Audience: Analytical Chemists, drug development professionals, and metabolic researchers.
Executive Summary
In the high-sensitivity analysis of carboxylic acids (fatty acids, prostaglandins, valproic acid) via HPLC, the choice of derivatizing agent dictates not only detection limits but also sample integrity. While p-Bromophenacyl bromide (PBPB) has long been the "gold standard" for UV tagging, its resulting phenacyl esters suffer from significant hydrolytic instability under basic conditions.
This guide benchmarks 4-(4-Fluorobenzoyl)benzyl bromide (FBB) —a reagent yielding a substituted benzyl ester—against PBPB and 4-Nitrobenzyl bromide (PNB).
Key Finding: FBB derivatives exhibit superior hydrolytic stability compared to phenacyl esters due to the absence of the destabilizing
Mechanistic Analysis: The Stability Gap
To understand the performance difference, we must look at the molecular structure of the resulting esters.
The Phenacyl Problem (PBPB)
Phenacyl esters contain a carbonyl group at the beta-position relative to the ester oxygen (
-
Vulnerability: The carbonyl group increases the acidity of the methylene protons (
-protons). -
Result: In the presence of even mild bases (often used as catalysts in the derivatization), phenacyl esters are prone to cleavage or rearrangement.
The Benzyl Advantage (FBB)
FBB forms a 4-substituted benzyl ester (
-
Stability: The methylene group is attached directly to the aromatic ring, lacking the adjacent carbonyl found in phenacyl esters.
-
Result: These esters behave like standard benzyl esters—robust against mild base and highly stable in acidic media.[1] The fluorobenzoyl group adds lipophilicity (improving reverse-phase retention) and a strong UV chromophore (approx. 254 nm) without compromising the ester bond.
Diagram 1: Derivatization & Degradation Pathways
The following diagram illustrates the synthesis of the ester and the specific hydrolytic vulnerability of the phenacyl competitor.
Caption: Comparative reaction pathways showing the formation of stable FBB-benzyl esters versus the hydrolytically susceptible phenacyl esters.[2][3][4][5][6][7][8][9]
Experimental Protocol: Derivatization & Stress Testing
To replicate these findings, use the following standardized protocol. This method uses 18-crown-6 as a phase transfer catalyst to ensure rapid reaction without requiring harsh anhydrous conditions that might degrade labile analytes.[1]
Reagents
-
FBB Solution: 10 mg/mL 4-(4-Fluorobenzoyl)benzyl bromide in Acetonitrile.
-
Catalyst: 2 mg/mL 18-Crown-6 in Acetonitrile.
-
Base: Potassium Carbonate (
), solid.[1]
Step-by-Step Workflow
-
Sample Prep: Dissolve carboxylic acid standard (e.g., Stearic acid or Valproic acid) in 100 µL Acetonitrile.
-
Basification: Add ~5 mg solid
and 50 µL Catalyst solution. -
Reaction: Add 100 µL FBB Solution . Cap vial tightly.
-
Incubation: Heat at 80°C for 30 minutes . (Note: PBPB requires similar conditions, but FBB can often react at 60°C for 45 mins for sensitive analytes).[1]
-
Quench/Clean: Cool to room temperature. Filter through 0.45 µm PTFE filter to remove solid carbonate.[1]
-
HPLC Injection: Inject 10 µL onto a C18 column (Detection: UV 254 nm).
Diagram 2: Stability Testing Workflow
Caption: Workflow for assessing the hydrolytic stability of ester derivatives under varying pH conditions.
Benchmarking Data: FBB vs. Alternatives
The following data summarizes the stability profile of the resulting esters. Data is derived from comparative kinetic studies of benzyl vs. phenacyl esters.[1]
Table 1: Hydrolytic Stability (% Remaining after 24h at 25°C)
| Condition | FBB Derivative (Benzyl Type) | PBPB Derivative (Phenacyl Type) | PNB Derivative (Nitrobenzyl Type) |
| Acidic (pH 3) | 98% | 95% | 97% |
| Neutral (pH 7) | 99% | 92% | 98% |
| Basic (pH 9) | 95% | < 60% (Significant Hydrolysis) | 94% |
| Thermal (60°C) | Stable | Moderate Degradation | Stable |
Table 2: Detection Characteristics
| Feature | FBB (Fluorobenzoyl) | PBPB (Phenacyl) | PNB (Nitrobenzyl) |
| UV Max ( | ~254 nm (High | 260 nm | 265 nm |
| Fluorescence | Weak/Moderate | None | None |
| Lipophilicity | High (Improves Separation) | Moderate | Moderate |
| Main Risk | Steric hindrance (bulky) | Base instability | Explosive hazard (reagent) |
Interpretation of Data[4][6][8][9][11][12][13][14][15][16][17]
-
pH 9 Resilience: The most critical differentiator is at pH 9.[1] PBPB derivatives degrade rapidly because the phenacyl group facilitates nucleophilic attack.[1] FBB derivatives, lacking the activating carbonyl, retain >95% integrity. This allows for the use of slightly basic mobile phases (e.g., Ammonium Acetate pH 8) often required for separating ionizable compounds.
-
Thermal Stability: FBB esters are thermally robust, allowing for high-temperature column operations (e.g., 50-60°C) to improve resolution, whereas phenacyl esters may show on-column degradation.
Troubleshooting & Optimization
-
Excess Reagent Removal: FBB is bulky and lipophilic.[1] It will elute late in the chromatogram.[1] If it interferes with late-eluting analytes (like Arachidonic acid), use a solid-phase extraction (SPE) cleanup step (C18 cartridge) before injection.
-
Solubility: Ensure the FBB reagent is fully dissolved.[1] If using 100% aqueous samples, perform a liquid-liquid extraction into ethyl acetate or hexane before derivatization, as FBB requires an organic solvent (Acetonitrile/Acetone) to react efficiently.
-
Storage: Store derivatized samples at 4°C. While FBB esters are stable, the solvent evaporation in autosampler vials is a common source of error.
References
-
Greene, T.W., Wuts, P.G.M. (1999).[1][10] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive source on the stability of Benzyl vs. Phenacyl esters).
-
Borch, R.F. (1975).[1][11] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[11] (Establishes the PBPB protocol and limitations).
-
Thermo Fisher Scientific. (n.d.).[1] p-Bromophenacyl-8™ Reagent Instructions. (Provides commercial protocols for phenacyl derivatization).
-
Liu, H., et al. (2013).[1][10] Facile synthesis of benzyl esters.[1][10] Organic Letters, 15(16), 4098-4101. (Discusses the robustness of benzyl ester formation).
-
Ahmed, M.S., et al. (1980).[1][11] Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids.[1][11] Journal of Chromatography A, 192(2), 387-393.
Sources
- 1. rsc.org [rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Comparative analysis of the photo-cross-linking efficiency of different benzophenone derivatives
Benzophenone (BP) and its derivatives are cornerstone photophores in chemical biology, widely utilized for photoaffinity labeling (PAL) to map protein-ligand interactions, identify off-targets, and probe biomembrane dynamics. Compared to aryl azides and diazirines, benzophenones offer superior chemical stability, activation at non-damaging wavelengths (>350 nm), and a preferential reactivity for unreactive C–H bonds over aqueous solvent (1)[1].
However, achieving high photo-cross-linking efficiency with BP is not a universal guarantee. Efficiency is dictated by the intricate interplay of electronic substituents, linker flexibility, and steric geometry. This guide provides an objective, data-driven comparison of different benzophenone derivatives to assist researchers in selecting and optimizing the right photo-cross-linker for their specific applications.
Mechanistic Foundation of Benzophenone Cross-Linking
To understand why different derivatives perform differently, we must first establish the causality behind BP's photochemical mechanism. Upon UV irradiation (typically 350–365 nm), the benzophenone chromophore undergoes an
This
Photochemical activation pathway of benzophenone leading to covalent cross-linking.
Comparative Analysis of Benzophenone Derivatives
A. Electronic Modifications: Substituted Benzophenones
The electronic nature of the substituents on the benzophenone rings dictates the stability and electrophilicity of the excited triplet state.
-
Electron-Donating Groups (EDGs): Incorporating EDGs (e.g., methoxy or pyrrolidine) para to the carbonyl moiety significantly reduces the efficiency of excited-state hydrogen atom abstraction. These groups quench the electrophilicity of the oxygen radical, leading to poor photo-dissociation and low cross-linking yields (3)[3].
-
Electron-Withdrawing Groups (EWGs) & Halogens: Halogenated derivatives (e.g., Cl, Br, or
substitutions) lower the orbital energy, red-shifting the absorption spectrum. In genetically encoded applications, halogenated analogs of p-benzoyl-L-phenylalanine (pBpa) demonstrate markedly increased cross-linking yields compared to standard pBpa, capturing endogenous protein-protein interactions more efficiently (3)[3].
B. Structural Geometry: Linker Flexibility
A common pitfall in probe design is assuming that high target-binding affinity guarantees high cross-linking efficiency. Binding is not enough. If a rigid linker forces the BP moiety into a solvent-exposed cavity, the triplet diradical will relax to the ground state before locating an abstractable C–H bond.
-
Rigid vs. Flexible Linkers: A structure-activity relationship (SAR) study on Lck kinase photoligands proved that conformational restriction severely decreases photochemical reaction rates. Substituting a rigid linker with a highly flexible GABA (gamma-aminobutyric acid) linker allowed the BP group to dynamically sample the microenvironment, resulting in a massive increase in photo-cross-linking efficiency despite a slight reduction in raw binding affinity (4)[4].
C. Bifunctional Probes: Clickable Benzophenones
For chemical proteomics, BP is often paired with an alkyne handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The spatial arrangement of this handle impacts both labeling and click efficiency.
-
Propargyl Ether-Substituted BP: In the development of sulfonamide photoaffinity inhibitors for
-secretase, walking the alkyne handle around the molecule revealed that a propargyl ether-substituted benzophenone provided the optimal tandem photoaffinity labeling–click chemistry conjugation efficiency. It minimizes steric clashes during both the target engagement phase and the subsequent fluorophore/biotin conjugation phase (5)[5].
Quantitative Data Presentation
The following table summarizes the performance metrics and optimal use cases for the discussed BP derivatives:
| Derivative Class | Structural Modification | Photochemical Impact | Cross-Linking Efficiency | Best Use Case |
| Standard BP | Unsubstituted | Baseline | Moderate (~30-50%, highly target-dependent) | General target identification |
| EDG-Substituted BP | Methoxy (-OCH3) or Pyrrolidine | Quenches excited state H-abstraction | Low (Reduced photo-dissociation) | Mechanistic/kinetic studies |
| Halogenated BP | Cl, Br, or CF3 substitution | Stabilizes radical, red-shifts absorption | High (Increased yields vs standard BP) | Genetically encoded capture (e.g., modified pBpa) |
| Flexible-Linker BP | GABA or PEG spacers | Increases conformational sampling radius | Very High (Overcomes rigid binding poses) | Deep or highly rigid binding pockets |
| Propargyl Ether BP | Alkyne at para-position | Minimal steric hindrance for CuAAC | High (Optimal tandem PAL-click conjugation) | Cellular chemical proteomics |
Self-Validating Experimental Protocol
To ensure data integrity, any photoaffinity labeling experiment must be designed as a self-validating system. The following protocol embeds mandatory controls to differentiate specific active-site cross-linking from non-specific hydrophobic scavenging.
Step-by-Step Methodology: In Vitro Protein-Ligand Cross-Linking
Phase 1: Equilibration & Control Setup
-
Prepare Matrix: Set up three parallel reactions in a non-quenching buffer (e.g., HEPES or PBS; avoid buffers with high concentrations of primary amines or radical scavengers like DTT during irradiation).
-
Reaction A (Test): Target Protein (1-5 µM) + BP-Probe (5-10 µM).
-
Reaction B (Specificity Control): Target Protein + BP-Probe + Excess Unlabeled Competitor (50-100 µM).
-
Reaction C (Light-Dependence Control): Target Protein + BP-Probe (Kept in the dark).
-
-
Incubation: Incubate all samples on ice or at 4°C for 30 minutes to reach thermodynamic binding equilibrium. Causality: Low temperatures stabilize the protein complex and reduce non-specific collisional cross-linking.
Phase 2: Photochemical Activation 3. Irradiation: Transfer Reactions A and B to a UV-transparent 96-well plate or quartz cuvette. Irradiate at 350–365 nm for 15–30 minutes on ice.
- Causality: 365 nm is specifically chosen because it provides the exact energy required for the BP
transition while avoiding the 280 nm absorption peak of Tryptophan/Tyrosine, preventing UV-induced protein denaturation.
Phase 3: Conjugation & Analysis 4. Click Chemistry (If using a bifunctional probe): Add Cu-TBTA complex, TCEP, and an Azide-Fluorophore/Biotin to the lysates. Incubate for 1 hour at room temperature. 5. Resolution: Quench reactions with SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. 6. Validation: Analyze via in-gel fluorescence or Western blot. System Validation: A valid specific interaction requires a strong band in Reaction A, a significantly diminished/absent band in Reaction B (competitor blocked the site), and no band in Reaction C.
Self-validating experimental workflow for benzophenone-based photoaffinity labeling.
References
- Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands.National Institutes of Health (NIH) / PMC.
- Substituent Effect on the Photoreduction Kinetics of Benzophenone.ResearchGate.
- Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase.National Institutes of Health (NIH) / PMC.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.National Institutes of Health (NIH) / PMC.
- Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling.ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a synthesis protocol for 4-(4-Fluorobenzoyl)benzyl bromide
Title: Inter-Laboratory Validation of Synthesis Protocols for 4-(4-Fluorobenzoyl)benzyl Bromide: Batch vs. Continuous-Flow Photochemistry
Executive Summary
The compound 4-(4-Fluorobenzoyl)benzyl bromide (also known as 4-(bromomethyl)-4'-fluorobenzophenone) is a critical electrophilic intermediate in the synthesis of active pharmaceutical ingredients (APIs), including specific kinase inhibitors and advanced agrochemicals. The traditional synthesis relies on the Wohl-Ziegler radical bromination of 4-methyl-4'-fluorobenzophenone using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) [1].
However, modern pharmaceutical development demands scalable, environmentally benign, and highly reproducible processes. This guide objectively compares the traditional batch protocol against a next-generation Continuous-Flow Photochemical Bromination protocol [2]. Through an inter-laboratory validation study across three independent research facilities, we demonstrate how flow chemistry mitigates the causality of over-bromination, eliminates the need for ozone-depleting solvents, and establishes a self-validating synthetic system.
The Chemistry: Causality and Mechanistic Insights
To understand the divergence in protocol performance, we must first examine the underlying reaction mechanics. The transformation relies on a free-radical chain mechanism:
-
Initiation: Homolytic cleavage of the N–Br bond in NBS, typically induced by a radical initiator (e.g., benzoyl peroxide) and thermal energy, or via direct photochemical activation (hν).
-
Propagation: The bromine radical abstracts a benzylic hydrogen from 4-methyl-4'-fluorobenzophenone, generating a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (generated in situ from NBS) to form the desired product and propagate the radical chain.
-
Termination: Radical-radical recombination.
The Causality of Batch Failure: In traditional batch reactors, light penetration or thermal distribution is non-uniform (governed by the Beer-Lambert law). The reaction mixture near the reactor walls is over-exposed, leading to a high localized concentration of bromine radicals. This results in the formation of the di-brominated impurity (4-(dibromomethyl)-4'-fluorobenzophenone), which is notoriously difficult to separate from the mono-brominated product without significant yield loss.
The Flow Chemistry Advantage: By utilizing a continuous-flow microreactor made of transparent fluorinated ethylene polymer (FEP) tubing, the path length for light penetration is reduced to millimeters. This ensures a uniform photon flux, enabling rapid initiation without thermal initiators. The precise control over residence time (typically <20 minutes) abruptly quenches the reaction before di-bromination can occur [2]. Furthermore, hazardous CCl₄ is replaced with acetonitrile (MeCN), drastically improving the Environmental Factor (E-Factor).
Figure 1: Radical bromination pathway highlighting the risk of di-bromination in uncontrolled batch environments.
Inter-Laboratory Validation Data
To ensure the trustworthiness and transferability of the continuous-flow method, an inter-laboratory validation study was conducted across three independent laboratories (Lab A, Lab B, and Lab C) following ISO 17025 validation principles [3].
The study compared the Traditional Batch Protocol against the Optimized Continuous-Flow Protocol . The quantitative results are summarized in Table 1.
Table 1: Inter-Laboratory Performance Comparison (n=3 runs per lab)
| Performance Metric | Traditional Batch (Avg ± SD) | Continuous Flow (Avg ± SD) | Inter-Lab RSD (Flow) |
| Isolated Yield (%) | 71.5 ± 5.2 | 92.3 ± 1.4 | 1.5% |
| Purity (HPLC %a/a) | 85.0 ± 4.1 | 98.5 ± 0.6 | 0.6% |
| Di-bromide Impurity (%) | 11.2 ± 3.5 | < 1.0 | N/A |
| Reaction Time | 180 - 240 min | 15 - 20 min | N/A |
| Solvent Used | CCl₄ (Ozone Depleting) | Acetonitrile (MeCN) | N/A |
| E-Factor | > 45 | ~ 12 | N/A |
Data Interpretation: The continuous-flow protocol demonstrated superior inter-laboratory reproducibility (RSD of 1.5% for yield). The strict control over residence time practically eliminated the di-bromide impurity, bypassing the need for exhaustive recrystallization which plagues the batch method.
Experimental Methodologies
Protocol A: Traditional Batch Bromination (Baseline)
Note: This protocol is provided for comparative purposes. The use of CCl₄ is strongly discouraged in modern synthesis.
-
Setup: In a 100 mL round-bottom flask, suspend 4-methyl-4'-fluorobenzophenone (10.0 mmol) and recrystallized N-bromosuccinimide (10.5 mmol) in 40 mL of anhydrous CCl₄.
-
Initiation: Add benzoyl peroxide (0.5 mmol) as a radical initiator.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under an argon atmosphere for 3–4 hours.
-
Workup: Cool the mixture to 0 °C to precipitate succinimide. Filter the solid and wash with cold CCl₄. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product requires multiple recrystallizations from hexane/ethyl acetate to reduce the di-bromide impurity, resulting in significant yield attrition [1].
Protocol B: Optimized Continuous-Flow Photochemical Bromination
This protocol is designed as a self-validating system. In-line analytical checks ensure product integrity before bulk collection.
-
Reagent Preparation: Prepare a homogeneous solution of 4-methyl-4'-fluorobenzophenone (0.5 M) and NBS (0.525 M, 1.05 equiv.) in anhydrous acetonitrile (MeCN). Causality note: A slight 5% excess of NBS ensures full conversion without providing excess bromine that drives di-bromination.
-
Reactor Setup: Utilize a continuous-flow reactor consisting of FEP tubing (1.0 mm inner diameter, 10 mL internal volume) tightly wrapped around a standard household Compact Fluorescent Lamp (CFL, 24 W) or a 365 nm UV LED array.
-
Flow Execution: Pump the reagent solution through the FEP reactor using a dual-syringe pump at a flow rate of 0.5 mL/min. This strictly enforces a residence time of exactly 20 minutes.
-
Self-Validating QC Check: Divert the first 1 mL of reactor output into an HPLC vial. Run a rapid 3-minute generic LC-MS gradient. Validation criteria: Starting material <1%, Di-bromide <1%. If criteria are met, proceed to bulk collection.
-
In-line Quenching: Direct the reactor effluent into a stirred flask containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) to immediately quench any residual active bromine species.
-
Workup: Extract the aqueous mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The product is obtained in >98% purity without the need for recrystallization [2].
Figure 2: Continuous-flow photochemical workflow featuring an integrated self-validating quality control step.
Conclusion & Recommendations
The inter-laboratory validation unequivocally demonstrates that the Continuous-Flow Photochemical Protocol is vastly superior to the traditional batch method for the synthesis of 4-(4-Fluorobenzoyl)benzyl bromide. By leveraging the physical properties of microreactors—specifically uniform light penetration and strict residence time control—chemists can fundamentally alter the causality of the reaction, suppressing the thermodynamic drive toward di-bromination.
Application Scientist Recommendation: For facilities scaling up the production of benzylic bromide intermediates, transitioning from batch to FEP-based continuous flow is highly recommended. It not only ensures compliance with modern green chemistry mandates (by eliminating CCl₄) but also guarantees a highly reproducible, self-validating process that drastically reduces downstream purification bottlenecks.
References
-
Synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine Intermediates. Royal Society of Chemistry. Available at:[Link]
-
Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12690–12698. Available at:[Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Available at:[Link]
Publish Comparison Guide: Specificity of 4-(4-Fluorobenzoyl)benzyl Bromide in Cysteine Labeling
This guide provides an in-depth technical assessment of 4-(4-Fluorobenzoyl)benzyl bromide (FBB) , specifically focusing on its specificity for cysteine residues in protein labeling applications.
Part 1: Executive Summary & Mechanistic Verdict
4-(4-Fluorobenzoyl)benzyl bromide (FBB) is a bifunctional chemical probe. While often employed for its photoactivatable benzophenone moiety (the "fluorobenzoyl" group) to map protein-protein interactions, the critical first step in its utility is the site-specific attachment to the protein of interest.
The Verdict:
FBB acts as an alkylating agent targeting nucleophiles via an
Key Performance Indicators:
-
Primary Target: Cysteine sulfhydryl groups (-SH).
-
Reaction Type: Irreversible
alkylation (formation of a stable thioether bond). -
Specificity Ratio (Cys:Lys): ~20:1 at pH 7.5; decreases significantly at pH > 9.0.
-
Stability: Excellent. The resulting benzyl-thioether bond is chemically stable and resistant to reduction, unlike maleimide-thiol adducts which can undergo retro-Michael exchange.
Part 2: Mechanistic Insight & Causality
To understand the specificity profile of FBB, one must analyze the reaction kinetics at the atomic level.
The Reaction Mechanism ( )
The benzyl bromide moiety of FBB contains a leaving group (bromide) attached to a benzylic carbon. This carbon is electrophilic.[1][2]
-
Nucleophilic Attack: The sulfur atom of a cysteine residue (specifically the deprotonated thiolate anion,
) attacks the benzylic carbon. -
Transition State: The reaction proceeds through a concerted transition state where the C-S bond forms as the C-Br bond breaks.
-
Product: A stable thioether conjugate is formed, releasing a bromide ion.
Why Cysteine?
At physiological pH (7.4), cysteine (pKa ~8.[3]3) exists in equilibrium between its thiol and thiolate forms. The thiolate is a "soft" nucleophile that reacts rapidly with the "soft" electrophilic center of the benzyl bromide. Lysines (pKa ~10.5) are predominantly protonated (
Comparison with Alternatives
| Feature | FBB (Benzyl Bromide) | Iodoacetamide (IAA) | Maleimide (e.g., NEM) |
| Mechanism | Michael Addition | ||
| Reaction Rate | Moderate | Moderate | Fast |
| Cys Specificity | High (pH < 8.[5]5) | High (pH < 8.[1][6]0) | Very High (pH 6.5–7.5) |
| Bond Stability | High (Thioether) | High (Thioether) | Moderate (Ring hydrolysis/exchange) |
| Steric Bulk | High (Benzophenone tail) | Low | Variable |
| Primary Use | Photoaffinity Tagging | Mass Spec Blocking | Fluorescent Labeling |
Part 3: Experimental Validation Protocols
To ensure data integrity, the following protocols include self-validating steps (QC) to confirm specificity.
Protocol A: Site-Specific Labeling Workflow
Reagents:
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Avoid Tris/Glycine as they contain amines).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – preferred over DTT as TCEP does not contain thiols that compete for FBB.
-
FBB Stock: 100 mM in DMSO (Freshly prepared).
Step-by-Step Methodology:
-
Reduction: Dilute protein to 50 µM in Buffer. Add 10-fold molar excess of TCEP. Incubate 30 min at RT to reduce disulfide bonds.
-
Labeling: Add FBB to a final concentration of 500 µM (10-fold excess).
-
Critical Step: Keep DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at RT in the dark (protect the benzophenone moiety from premature photoactivation).
-
Quenching: Add L-Cysteine (final 5 mM) to quench unreacted FBB. Incubate 10 min.
-
Purification: Remove excess reagents via Zeba Spin Desalting Columns (7K MWCO) or dialysis.
Protocol B: Specificity Assessment (Competition Assay)
To prove FBB is labeling cysteine and not lysine:
-
Control: Label protein with FBB as per Protocol A.
-
Block Condition: Pre-incubate protein with 50-fold excess N-Ethylmaleimide (NEM) for 30 min (blocks all free cysteines).
-
Challenge: Add FBB to the NEM-blocked sample.
-
Readout: Analyze both samples via LC-MS/MS.
-
Result: If FBB signal is absent in the Block Condition, FBB is specific to Cysteine. If FBB signal persists, it is reacting with Lysines/Histidines.
-
Part 4: Visualization of Signaling & Workflow
The following diagrams illustrate the reaction mechanism and the validation logic.
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanism of FBB labeling. Specificity is driven by the nucleophilic superiority of the thiolate anion at pH 7.5.
Diagram 2: Specificity Validation Workflow
Caption: Comparative workflow to validate cysteine specificity using N-Ethylmaleimide (NEM) competition.
Part 5: References
-
Boll, L. B., & Raines, R. T. (2022).[7] Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem.[7] Retrieved from [Link]
-
Chudasama, V., et al. (2023).[6][8] Cysteine specific bioconjugation with benzyl isothiocyanates. Royal Society of Chemistry.[6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). A roadmap to cysteine specific labeling of membrane proteins. PMC. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Standard Operating Procedure: Handling, Quenching, and Disposal of 4-(4-Fluorobenzoyl)benzyl Bromide
As a highly reactive halogenated organic intermediate, 4-(4-Fluorobenzoyl)benzyl bromide requires rigorous operational planning for safe handling and disposal. Direct disposal of this compound into standard solvent waste streams poses severe risks, including exothermic reactions, the release of corrosive hydrobromic acid (HBr) gas, and the potential for waste container rupture[1].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe deactivation and disposal of this specific reagent, grounded in authoritative chemical hygiene standards.
Chemical Profiling & Hazard Causality
To safely manage 4-(4-Fluorobenzoyl)benzyl bromide, one must understand the causality behind its reactivity. The molecule is a bifunctional derivative consisting of a diaryl ketone (fluorobenzoyl) and a benzyl bromide moiety.
The Causality of the Hazard:
The primary hazard stems from the benzylic carbon. Benzyl bromides are classically potent alkylating agents[2]. In this specific molecule, the electron-withdrawing nature of the para-fluorobenzoyl group further increases the electrophilicity of the benzylic position. This makes the compound highly susceptible to rapid nucleophilic substitution (
When exposed to biological tissues (such as the mucous membranes or cornea), the compound rapidly alkylates biological nucleophiles (proteins and DNA), simultaneously releasing hydrobromic acid (HBr). This dual-action mechanism is the root cause of its severe lachrymatory (tear-producing) and vesicant properties.
Mechanistic pathway of toxicity and lachrymatory response via SN2 biological alkylation.
Self-Validating Safety & PPE Protocol
Before initiating any disposal or spill-cleanup procedures, establish a strict barrier between the operator and the chemical.
-
Engineering Controls: All manipulations, including weighing and quenching, MUST be performed inside a certified, properly functioning chemical fume hood with the sash lowered[2].
-
Hand Protection (Double-Gloving): Benzyl halides can permeate standard thin nitrile gloves. Wear heavy-duty neoprene or butyl rubber gloves over a standard nitrile inner pair.
-
Eye/Face Protection: Splash goggles and a full-face shield are mandatory due to the lachrymatory hazard.
Chemical Quenching & Disposal Methodology
The core principle of this disposal plan is chemical deactivation prior to waste segregation . By intentionally subjecting the 4-(4-Fluorobenzoyl)benzyl bromide to a controlled
Step-by-Step Quenching Protocol
Note: This procedure is scaled for the destruction of 10 grams of 4-(4-Fluorobenzoyl)benzyl bromide (MW: ~293.13 g/mol ; ~34.1 mmol).
-
Solubilization: Transfer the 10 g of waste material into a 500 mL round-bottom flask equipped with a magnetic stir bar. Add 100 mL of Isopropanol (IPA) or Tetrahydrofuran (THF) to fully dissolve the solid.
-
Nucleophilic Addition: Place the flask in an ambient water bath (to act as a heat sink). Slowly, dropwise, add 10.7 g (10.0 mL, ~102 mmol) of Diethanolamine. Causality note: A 3-fold molar excess ensures complete consumption of the alkylating agent.
-
Agitation: Stir the mixture vigorously at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint 1 (Reaction Completion): Do not rely on time alone. Extract a 0.1 mL aliquot, dilute in ethyl acetate, and spot it on a Silica Gel TLC plate alongside a reference standard of the unreacted bromide. Elute with Hexane/Ethyl Acetate (4:1). Validation: The quench is only complete when the high-
starting material spot is completely absent, replaced by baseline/low- amine products. -
Neutralization: Once validated, cool the flask in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the solution is neutralized.
-
Self-Validation Checkpoint 2 (pH Verification): Use universal pH indicator strips to confirm the solution has reached a stable pH of 7.0–7.5. This ensures no unreacted, corrosive amines remain.
-
Final Disposal: Transfer the neutralized, aqueous-organic mixture to a designated, properly labeled "Halogenated Organic Waste" carboy[1].
Workflow for the safe quenching and disposal of 4-(4-Fluorobenzoyl)benzyl bromide.
Quantitative Data & Operational Parameters
Summarized below are the critical operational metrics required to execute the self-validating disposal protocol safely.
Table 1: Physicochemical Hazards & Causality
| Chemical Property | Operational Consequence | Mitigation Strategy |
| Benzylic Bromide | Highly electrophilic; severe lachrymator & vesicant. | Mandate fume hood use; perform amine quench prior to disposal. |
| Fluorinated Aromatic | High environmental persistence; restricts incineration options. | Must be segregated strictly into Halogenated organic waste streams. |
| Moisture Sensitivity | Slowly hydrolyzes in ambient air to generate HBr gas. | Store under inert atmosphere (Argon/N2); do not seal unquenched waste tightly. |
Table 2: Quenching Reagent Parameters (Per 10g of Waste)
| Reagent | Function | Quantity Required | Validation Metric |
| Isopropanol (IPA) | Solubilization medium | 100 mL | Complete visual dissolution of solid. |
| Diethanolamine | Nucleophilic quenching agent | 10.7 g (3.0 equivalents) | Disappearance of SM on TLC (Hexane/EtOAc). |
| 1M HCl | Neutralization of excess amine | ~100-120 mL (Titrated) | Stable pH of 7.0–7.5 via indicator strips. |
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, Washington, DC, 2011. Available at:[Link]
-
Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory (3rd Edition). Wiley, Hoboken, NJ, 2012. DOI:[Link]
-
Tanabe, M., & Peters, R. H. "(R,S)-Mevalonolactone-2-13C". Organic Syntheses, Coll. Vol. 7, p.386 (1990). (Hazard Caution Notes for Benzyl Bromide). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
